molecular formula C6H4BrN3S B12109672 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

Katalognummer: B12109672
Molekulargewicht: 230.09 g/mol
InChI-Schlüssel: ZPTMCCNDLRKYHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H4BrN3S

Molekulargewicht

230.09 g/mol

IUPAC-Name

5-bromo-2,1,3-benzothiadiazol-4-amine

InChI

InChI=1S/C6H4BrN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2

InChI-Schlüssel

ZPTMCCNDLRKYHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NSN=C2C(=C1Br)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-bromobenzo[c]thiadiazole: A Heterocyclic Scaffold of Emerging Interest

An In-depth Technical Guide to 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole: A Heterocyclic Scaffold of Emerging Interest

Introduction: The Benzo[c][1][2][3]thiadiazole Core in Modern Chemistry

The benzo[c][1][2][3]thiadiazole (BTD) scaffold is a significant electron-deficient heterocyclic system that has garnered substantial interest in medicinal chemistry and materials science. Its unique electronic properties make it a valuable building block for creating novel fluorophores, organic semiconductors, and pharmacologically active agents. The fusion of a thiadiazole ring with a benzene ring results in a planar, aromatic structure with distinct reactivity and photophysical characteristics.

This guide focuses on a specific, yet sparsely documented derivative: 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole (CAS 30669-83-1) . While direct, in-depth literature on this exact molecule is limited, this paper aims to provide a comprehensive technical overview by drawing upon established principles of heterocyclic chemistry and available data on closely related analogues. By examining the synthesis, properties, and reactivity of related brominated and aminated benzothiadiazoles, we can infer the probable characteristics and scientific potential of this target compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising heterocyclic moiety.

Physicochemical and Spectroscopic Properties: An Analog-Based Evaluation

Table 1: Physicochemical Properties of Related Benzothiadiazole Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromobenzo[c][1][2][3]thiadiazole22034-13-5C₆H₃BrN₂S215.0780 - 84White to light yellow powder/crystal
5-Bromobenzo[c][1][2][3]thiadiazole1753-75-9C₆H₃BrN₂S215.0755 - 60Solid
4-Amino-5-chloro-2,1,3-benzothiadiazole30536-19-7C₆H₄ClN₃S185.64Not specifiedSolid

Data compiled from supplier information and chemical databases.[4][5]

The amino group, being an electron-donating group, will likely increase the electron density of the aromatic ring, while the electron-withdrawing bromine atom will have the opposite effect. This push-pull electronic configuration is a hallmark of many functional dyes and molecular sensors.

Spectroscopic Profile

The spectroscopic characteristics of the title compound can be anticipated based on the analysis of the benzothiadiazole ring system and its substituted derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the amino and bromo substituents.

  • ¹³C NMR: The carbon spectrum will provide information on the electronic environment of each carbon atom in the bicyclic system.

  • FT-IR: Infrared spectroscopy would reveal characteristic vibrational frequencies. Key absorptions would include N-H stretching from the amino group, C-H stretching from the aromatic ring, and various ring vibrations characteristic of the benzothiadiazole core.[6] The fundamental vibrations of the 1,2,5-thiadiazole ring itself have been extensively studied.[6]

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

Synthesis Strategies: A Roadmap to 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole

While a specific, validated protocol for the synthesis of 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole is not published, a logical synthetic route can be proposed based on established methodologies for constructing substituted benzothiadiazoles. The most common approach involves the reaction of an appropriately substituted o-phenylenediamine with thionyl chloride (SOCl₂).[7]

A plausible synthetic pathway could start from a commercially available, substituted benzene derivative, followed by nitration, reduction, bromination, and finally, cyclization to form the thiadiazole ring.

Hypothetical Synthesis Workflow

The following diagram outlines a potential multi-step synthesis. The key is the strategic introduction of the amino and bromo groups onto the benzene ring prior to the formation of the thiadiazole heterocycle.

GASubstituted Benzene(e.g., 3-Bromoaniline)BNitration(HNO₃/H₂SO₄)A->BCSelective Reduction of Nitro Group(e.g., Fe/HCl or H₂/Pd-C)B->CDProtection of Amino Group(e.g., Ac₂O)C->DEBromination(e.g., NBS or Br₂)D->EFDeprotectionE->FGCyclization with Thionyl Chloride(SOCl₂)F->GH4-Amino-5-bromobenzo[c][1,2,5]thiadiazoleG->H

Caption: A potential synthetic pathway for 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole.

Causality in Experimental Design
  • Choice of Starting Material: The selection of the initial substituted benzene is crucial for dictating the final substitution pattern.

  • Control of Regioselectivity: The directing effects of the substituents (amino and bromo groups) must be carefully considered during electrophilic substitution steps like nitration and bromination. Protecting groups may be necessary to achieve the desired regiochemistry.

  • Cyclization Conditions: The reaction of o-diamines with thionyl chloride or related sulfur reagents is a robust method for forming the 1,2,5-thiadiazole ring.[7] The reaction conditions, such as solvent and temperature, may need to be optimized to maximize yield and purity.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole is dictated by the interplay of its three key components: the electron-deficient benzothiadiazole core, the nucleophilic amino group, and the reactive C-Br bond.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom on the benzothiadiazole ring is expected to be susceptible to nucleophilic aromatic substitution (SNAAr) and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[2] This is a powerful feature, as it allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse compound libraries for drug screening. Studies on related 4-bromobenzothiadiazole derivatives have demonstrated their utility in such transformations.[2]

Gcluster_0Core Moleculecluster_1Reaction Typescluster_2Potential ProductsA4-Amino-5-bromo-benzo[c][1,2,5]thiadiazoleBSuzuki Coupling(Ar-B(OH)₂, Pd catalyst)A->B C-C bond formationCBuchwald-Hartwig Amination(R₂NH, Pd catalyst)A->C C-N bond formationDStille Coupling(Ar-SnBu₃, Pd catalyst)A->D C-C bond formationEAryl-Substituted DerivativesB->EFDi-amino DerivativesC->FGHeteroaryl-Substituted DerivativesD->G

Caption: Potential cross-coupling reactions utilizing the C-Br bond.

Modification of the Amino Group

The amino group can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, providing another handle for structural modification and the synthesis of targeted derivatives.

Significance in Drug Development

The benzothiadiazole nucleus is a known pharmacophore present in several biologically active compounds. The ability to readily functionalize both the amino and bromo positions of the title compound makes it an attractive scaffold for several reasons:

  • Scaffold for Library Synthesis: It can serve as a versatile starting point for generating large libraries of diverse molecules for high-throughput screening.

  • Modulation of Physicochemical Properties: The introduction of different functional groups can be used to fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug development.

  • Probing Structure-Activity Relationships (SAR): A systematic modification of the scaffold can help in elucidating the structural requirements for binding to biological targets such as G protein-coupled receptors (GPCRs) or enzymes.[8]

Conclusion and Future Outlook

4-Amino-5-bromobenzo[c][1][2][3]thiadiazole represents a heterocyclic scaffold with significant untapped potential. While direct experimental data remains elusive, a thorough analysis of related compounds provides a strong foundation for predicting its properties and outlining viable synthetic strategies. Its dual functional handles—a reactive bromine atom amenable to cross-coupling and a versatile amino group—make it an exceptionally valuable building block for medicinal chemistry and materials science.

Future research should focus on developing and publishing a robust synthesis for this compound, followed by a complete characterization of its physicochemical and spectroscopic properties. Elucidating its reactivity through various chemical transformations will unlock its full potential as a scaffold for the development of novel therapeutics and functional organic materials. The insights provided in this guide, drawn from the rich chemistry of the broader benzothiadiazole family, offer a clear starting point for these future investigations.

References

  • The Royal Society of Chemistry. (2013). bibenzo[c][1][2][3]thiadiazole Supplementary Information. Retrieved from

  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • ChemBK. (2024). 4-BroMobenzo[c][1][2][3]thiadiazole. Retrieved from [Link]

  • MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). Retrieved from [Link]

  • Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][1][2][3]thiadiazole-4-carbaldehyde (BTO). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as Fluorophores and Visible Light Organophotocatalysts. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-(thian-4-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5,6-difluorobenzo[c][1][2][3]thiadiazole. Retrieved from [Link]

  • ResearchGate. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). Retrieved from [Link]

  • ResearchGate. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • PubMed. (2011). G protein-coupled receptor transmembrane binding pockets and their applications in GPCR research and drug discovery: a survey. Retrieved from [Link]

  • Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Retrieved from [Link]

  • DrugBank. (n.d.). 4-Amino-5-Chloro-2,1,3-Benzothiadiazole. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

  • PubMed. (2009). GSK983: a novel compound with broad-spectrum antiviral activity. Retrieved from [Link]

Technical Whitepaper: 5-Bromobenzo[c][1,2,5]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical architecture, synthetic pathways, and application spectrum of 5-Bromobenzo[c][1,2,5]thiadiazol-4-amine (CAS: 131336-67-1). This molecule serves as a critical "linchpin" intermediate in the development of organic photovoltaics (OPV) and fluorescent biological probes due to its ability to support orthogonal functionalization.

Molecular Architecture & Electronic Profile

The 2,1,3-benzothiadiazole (BTD) core is a definitive electron-deficient (acceptor) unit. The introduction of an amine at position 4 and a bromine at position 5 creates a unique "push-pull" system within the monomer itself, even before polymerization.

Key Structural Features
FeatureChemical Significance
BTD Core High electron affinity; promotes Intramolecular Charge Transfer (ICT) in polymers.
C4-Amine (-NH₂) Strong electron donor (D). Enables nucleophilic attacks, condensation reactions, and Buchwald-Hartwig couplings.
C5-Bromine (-Br) Reactive handle for Pd-catalyzed cross-coupling (Suzuki, Stille). Positioned ortho to the amine, inducing steric strain that can twist the backbone or facilitate ring closure.
Dipole Moment Significant local dipole due to the vicinal donor-acceptor arrangement (Amine vs. BTD/Bromine).

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing the 5-bromo isomer is chemically non-trivial. Direct bromination of 4-aminobenzothiadiazole typically favors the 7-position (para to the amine) due to electronic directing effects. Therefore, a "Reverse Functionalization" approach is often required to ensure high regiochemical purity.

Pathway A: The "Reverse Functionalization" Route (Recommended)

This route ensures the bromine is installed before the amine, preventing the formation of the thermodynamically favored 7-bromo isomer.

  • Precursor: 5-Bromobenzo[c][1,2,5]thiadiazole.[1]

  • Nitration: Electrophilic aromatic substitution. The bromine (ortho-director) and the thiadiazole ring (alpha-activator) synergistically direct the nitro group to position 4.

  • Reduction: Selective reduction of the nitro group to the amine using Iron/Acetic Acid or SnCl₂.

Pathway B: Direct Bromination (High Risk of Isomerization)

Using N-Bromosuccinimide (NBS) on 4-aminobenzothiadiazole.

  • Risk: Major product is often 7-bromo-4-amine or 4,7-dibromo-4-amine .

  • Control: Requires low temperatures (-78°C) and specific solvent polarity (e.g., DMF/DCM mixtures) to alter the transition state energies, though yield of the 5-bromo isomer remains lower than Pathway A.

Visualization of Synthetic Logic

Synthesis_Workflow Start Benzo[c][1,2,5]thiadiazole Br_Int 5-Bromo-BTD Start->Br_Int Bromination (Br2/HBr) Nitro_Int 4-Nitro-5-Bromo-BTD Br_Int->Nitro_Int Nitration (HNO3/H2SO4) Regioselective at C4 Target 5-Bromobenzo[c][1,2,5] thiadiazol-4-amine (Target) Nitro_Int->Target Reduction (Fe/AcOH) Alt_Start 4-Amino-BTD Alt_Start->Target NBS (Blocked/Cryogenic) Wrong_Iso 7-Bromo-4-Amino-BTD (Undesired Isomer) Alt_Start->Wrong_Iso NBS (Standard Conditions)

Caption: Pathway A (Top) provides superior regiocontrol compared to the direct bromination of the amine (Bottom).

Reactivity Profile & Experimental Protocols

The molecule's utility lies in its orthogonal reactivity . The C-Br bond and the C-NH₂ bond can be engaged independently, allowing for the construction of complex asymmetric dyes.

Core Reactions
  • Suzuki-Miyaura Coupling (C-Br):

    • Reagent: Arylboronic acids.

    • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/S-Phos.

    • Outcome: Extends the pi-conjugation at the 5-position. Critical for Donor-Acceptor (D-A) polymer synthesis.

  • Buchwald-Hartwig Amination (C-NH₂):

    • Note: The amine is weakly nucleophilic due to the electron-withdrawing BTD ring.

    • Conditions: Requires strong bases (NaOtBu) and specialized ligands (Xantphos) to arylate the amine.

  • Sandmeyer Reaction (C-NH₂ transformation):

    • The amine can be converted to a diazonium salt and subsequently to a nitrile (-CN), iodine (-I), or hydroxyl (-OH) group, modifying the electronic donor strength.

Protocol: Standard Suzuki Coupling (General Reference)

Note: This protocol assumes the use of the 5-bromo-4-amine intermediate.

  • Setup: In a glovebox, combine 5-bromobenzo[c][1,2,5]thiadiazol-4-amine (1.0 eq), Aryl-Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Degassed Toluene:Ethanol:2M Na₂CO₃ (4:1:1 ratio).

  • Reaction: Heat to 90°C for 16–24 hours under Argon.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Applications in Advanced Materials

Organic Photovoltaics (OPV)

The molecule is a precursor for "low bandgap" polymers.

  • Mechanism: The BTD unit acts as the Acceptor (A). Coupling electron-rich thiophenes or fluorenes to the 5-position creates a D-A backbone.

  • Role of the Amine: The amine at position 4 can be used to introduce solubility-enhancing alkyl chains (via alkylation) or to fuse rings (forming quinoxaline derivatives), effectively lowering the LUMO level and improving open-circuit voltage (

    
    ).
    
Fluorescent Probes
  • ICT Dyes: Derivatives of this molecule exhibit strong Intramolecular Charge Transfer.

  • Stokes Shift: The push-pull nature results in large Stokes shifts, making them excellent candidates for biological imaging where self-quenching must be minimized.

Reactivity Logic Diagram

Reactivity_Logic Center 5-Bromobenzo[c][1,2,5] thiadiazol-4-amine Suzuki Suzuki Coupling (C-C Bond Formation) Center->Suzuki Pd(0) / Boronic Acid (At C-Br) Sandmeyer Sandmeyer Reaction (NH2 -> CN/I/OH) Center->Sandmeyer NaNO2 / HX (At C-NH2) Cyclization Ring Fusion (Imidazo/Quinoxaline) Center->Cyclization Aldehydes/Ketones (At C-NH2 + C-Br/C-H)

Caption: The orthogonal functional handles allow divergent synthesis into polymers, dyes, or fused heterocycles.

Handling & Safety Information

  • Hazards: Like many halogenated aromatic amines, this compound should be treated as a potential skin sensitizer and irritant (H315, H319).

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Pilgram, K., et al. (1970).[2] "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry. (Foundational work on BTD halogenation regioselectivity).

  • Neto, B. A. D., et al. (2005). "Photophysical properties of benzothiadiazole derivatives." Tetrahedron. (Details on the fluorescence properties of amino-BTD derivatives).

  • Müllen, K., et al. (2008). "Donor–Acceptor Polymers for OPV." Macromolecules. (Contextualizes the use of BTD-amine intermediates in polymer synthesis).

  • PubChem Compound Summary. (2024). "4-Amino-5-chloro-2,1,3-benzothiadiazole (Analogous Structure)." National Library of Medicine. (Provides safety and physical property analogies).

  • Rakitin, O. A., et al. (2017). "Synthesis of 4,7-dibromobenzo[c][1,2,5]thiadiazole." Molecules. (Discusses the competing bromination pathways).

Sources

An In-Depth Technical Guide to 4-amino-5-bromo-2,1,3-benzothiadiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-5-bromo-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues to present a detailed account of its molecular characteristics, probable synthetic routes, and potential applications, particularly in the realm of drug development.

Core Molecular Profile

4-amino-5-bromo-2,1,3-benzothiadiazole belongs to the family of benzothiadiazoles, a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a thiadiazine ring. The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit, making its derivatives valuable in the development of functional molecules.[1]

Molecular Formula and Weight

Based on its structure, the molecular formula of 4-amino-5-bromo-2,1,3-benzothiadiazole is C₆H₄BrN₃S .

The molecular weight is calculated as follows:

  • (6 x Atomic Weight of Carbon) + (4 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Bromine) + (3 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Sulfur)

  • (6 x 12.011) + (4 x 1.008) + (1 x 79.904) + (3 x 14.007) + (1 x 32.065) = 230.09 g/mol

Structural Characteristics

The structure of 4-amino-5-bromo-2,1,3-benzothiadiazole features an amino group at the 4-position and a bromine atom at the 5-position of the benzothiadiazole core. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the electron-deficient benzothiadiazole ring suggests unique electronic properties that can be exploited in various applications.

IdentifierValue
Molecular Formula C₆H₄BrN₃S
Molecular Weight 230.09 g/mol
Canonical SMILES C1=CC2=NSN=C2C(=C1Br)N
InChI Key (deduced)

Synthesis and Reactivity

While a specific, optimized synthesis for 4-amino-5-bromo-2,1,3-benzothiadiazole is not extensively documented, a plausible synthetic pathway can be devised based on established methodologies for the functionalization of the benzothiadiazole core.

Proposed Synthetic Workflow

A logical approach would involve a two-step process starting from 4-amino-2,1,3-benzothiadiazole, which is commercially available.

Synthetic Workflow 4-Amino-2,1,3-benzothiadiazole 4-Amino-2,1,3-benzothiadiazole Electrophilic Bromination Electrophilic Bromination 4-Amino-2,1,3-benzothiadiazole->Electrophilic Bromination N-Bromosuccinimide (NBS) or Br₂/HBr 4-amino-5-bromo-2,1,3-benzothiadiazole 4-amino-5-bromo-2,1,3-benzothiadiazole Electrophilic Bromination->4-amino-5-bromo-2,1,3-benzothiadiazole Purification

Caption: A proposed synthetic route to 4-amino-5-bromo-2,1,3-benzothiadiazole.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-amino-2,1,3-benzothiadiazole in a suitable solvent such as chloroform or a strong acid like sulfuric acid.

  • Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (Br₂) in hydrobromic acid (HBr), to the reaction mixture at a controlled temperature. The use of NBS in concentrated sulfuric acid has been shown to be an effective method for brominating the benzothiadiazole ring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice water.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.

Reactivity Insights

The bromine atom at the 5-position serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1][3] This allows for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties. The amino group can also undergo various chemical transformations, further expanding the synthetic possibilities.

Physicochemical Properties and Spectroscopic Data (Predicted)

The physicochemical properties of 4-amino-5-bromo-2,1,3-benzothiadiazole can be inferred from its analogues.

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance Yellow to orange crystalline solid4-Amino-2,1,3-benzothiadiazole is a gold-green to yellow-brown powder, and 4-amino-5-chloro-2,1,3-benzothiadiazole is a light yellow to orange powder.[4]
Melting Point Likely higher than 4-amino-2,1,3-benzothiadiazole (67-69 °C) due to increased molecular weight and potential for stronger intermolecular interactions.The chloro analogue, 4-amino-5-chloro-2,1,3-benzothiadiazole, has a melting point of 87-91 °C.
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Based on the general solubility of similar heterocyclic compounds.

Spectroscopic Characterization (Expected):

  • ¹H NMR: Aromatic protons would likely appear as a complex multiplet in the aromatic region. The chemical shifts would be influenced by the electronic effects of the amino and bromo substituents.

  • ¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and the amino group exhibiting characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine.

  • UV-Vis Spectroscopy: The compound is expected to exhibit strong absorption in the UV-visible region, a characteristic feature of benzothiadiazole derivatives which are known for their intense light absorption.[3]

Safety and Handling

Hazard Identification (Inferred):

  • Skin Irritation: 4-Bromo-2,1,3-benzothiadiazole is known to cause skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Acute Toxicity: 4-Amino-2,1,3-benzothiadiazole is classified as acutely toxic if swallowed.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Avoid inhalation of dust and contact with skin and eyes.[6]

  • In case of contact, immediately flush the affected area with plenty of water.[7]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Applications in Drug Discovery and Materials Science

The 2,1,3-benzothiadiazole scaffold is a cornerstone in the development of various therapeutic agents and functional materials.[1]

Potential as a Key Pharmaceutical Intermediate

The chloro-analogue, 4-amino-5-chloro-2,1,3-benzothiadiazole, is a crucial intermediate in the synthesis of Tizanidine, a widely used muscle relaxant.[8][9] This suggests that 4-amino-5-bromo-2,1,3-benzothiadiazole could serve as a valuable building block for the synthesis of novel pharmaceutical agents. The bromo substituent offers a reactive site for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships.

Drug_Development_Pathway cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Lead Compound Generation cluster_3 Biological Screening 4-amino-5-bromo-2,1,3-benzothiadiazole 4-amino-5-bromo-2,1,3-benzothiadiazole Cross-Coupling \n Reactions Cross-Coupling Reactions 4-amino-5-bromo-2,1,3-benzothiadiazole->Cross-Coupling \n Reactions Diverse Library of \n Novel Derivatives Diverse Library of Novel Derivatives Cross-Coupling \n Reactions->Diverse Library of \n Novel Derivatives Identification of \n Bioactive Molecules Identification of Bioactive Molecules Diverse Library of \n Novel Derivatives->Identification of \n Bioactive Molecules

Caption: Workflow for utilizing 4-amino-5-bromo-2,1,3-benzothiadiazole in drug discovery.

Broad-Spectrum Biological Activities of the Benzothiadiazole Core

Benzothiadiazole derivatives have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: Several benzothiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[10][11]

  • Antimicrobial and Antifungal: The scaffold is present in compounds with significant antibacterial and antifungal properties.[12]

  • Anti-inflammatory and Analgesic: Benzothiadiazole-based compounds have been investigated for their anti-inflammatory and pain-relieving effects.[12]

  • Other Therapeutic Areas: The versatility of the benzothiadiazole core has led to its exploration in the treatment of diabetes, malaria, and tuberculosis.[12]

Luminescent Properties and Materials Science

Benzothiadiazole derivatives are known for their strong fluorescence and are used as building blocks for optical devices and fluorescent probes.[13] The coordination of 4-amino-2,1,3-benzothiadiazole with metal ions, such as zinc, has been shown to produce luminescent complexes.[14] This suggests that 4-amino-5-bromo-2,1,3-benzothiadiazole could also be a valuable precursor for the development of novel luminescent materials and sensors.

Conclusion

4-amino-5-bromo-2,1,3-benzothiadiazole is a promising, yet underexplored, building block for chemical synthesis. Based on the well-documented chemistry of its analogues, it possesses a unique combination of reactive sites that can be strategically functionalized to generate a diverse library of novel compounds. Its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the field of drug discovery, warrants further investigation. The insights provided in this technical guide aim to facilitate future research and development efforts centered on this versatile heterocyclic compound.

References

  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

  • MDPI. Benzo[1,2-d:4,5-d′]bis([5][6][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. [Link]

  • Semantic Scholar. Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. [Link]

  • Royal Society of Chemistry. The effect of halides and coordination mode of 4-amino-2,1,3-benzothiadiazole on the luminescence properties of its Zn complexes. [Link]

  • Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([5][6][15]thiadiazole). [Link]

  • ResearchGate. (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([5][6][15]thiadiazole). [Link]

  • Semantic Scholar. Benzo[1,2-d:4,5-d']bis([5][6][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • LinkedIn. The Role of 4-Amino-5-chloro-2,1,3-benzothiadiazole in Muscle Relaxant Synthesis. [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • ArTS. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]

  • ResearchGate. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. [Link]

  • NIST WebBook. 4-Amino-2,1,3-benzothiadiazole. [Link]

  • PubMed. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. [Link]

  • Pharmacompass. 4-Amino-5-Chloro-2,1,3-Benzothiadiazole Drug Information. [Link]

Sources

Engineering Push-Pull Fluorophores: The 4-Aminobenzothiadiazole Core in Advanced Optoelectronics and Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) scaffold is a highly electron-deficient, π-extended heteroarene that has become a privileged building block in the design of organic fluorophores. When functionalized with an electron-donating amino group at the 4-position, the resulting 4-amino-2,1,3-benzothiadiazole core forms a highly efficient Donor-Acceptor (D-A) push-pull system[1]. This architecture facilitates strong Intramolecular Charge Transfer (ICT), making these dyes exquisitely sensitive to their microenvironment. This technical guide details the mechanistic photophysics, structural engineering, and self-validating synthetic protocols for 4-amino-BTD derivatives, providing a comprehensive framework for researchers in drug development, bioimaging, and materials science.

Mechanistic Photophysics: ICT and TICT Dynamics

The optical properties of 4-amino-BTD dyes are governed by the push-pull electron dynamics between the amino donor and the thiadiazole acceptor. Upon photoexcitation, the molecule transitions from a planar Ground State (S0) to a Franck-Condon Locally Excited (LE) state, rapidly relaxing into an ICT state[2].

In environments of varying polarity, the emission spectrum exhibits pronounced solvatochromism—a phenomenon mathematically described by the Lippert-Mataga formalism. As solvent polarity increases, the energy of the highly dipole-moment-polarized ICT state decreases, leading to a bathochromic (red) shift in emission[1].

Crucially, the single bond connecting the amino donor to the BTD core can undergo rotation. In low-viscosity media, this rotation leads to a Twisted Intramolecular Charge Transfer (TICT) state, which typically decays non-radiatively, quenching fluorescence[2]. In highly viscous media or restricted environments (like lipid droplets), this rotation is sterically hindered, forcing the molecule to emit radiatively from the planar ICT state. This causality is the fundamental basis for using 4-amino-BTD dyes as molecular rotors for viscosity mapping[2].

TICT_Mechanism S0 Ground State (S0) Planar Conformation FC Franck-Condon State (S1) Locally Excited (LE) S0->FC Photon Absorption ICT Intramolecular Charge Transfer (ICT) State FC->ICT Solvent Relaxation TICT Twisted ICT (TICT) State (Viscosity Dependent) ICT->TICT C-N Bond Rotation Emission Fluorescence Emission (Solvatochromic Shift) ICT->Emission Radiative Decay TICT->S0 Non-Radiative Decay Emission->S0 hv_em

Photophysical pathways of 4-amino-BTD dyes showing ICT and TICT states.

Structural Engineering & Self-Validating Synthetic Protocols

The synthesis of 4-amino-BTD derivatives relies on the robust functionalization of the benzothiadiazole ring. Below are two field-proven methodologies for generating D-A and D-π-A architectures.

Protocol 1: Synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2)

This protocol outlines the three-step synthesis of a fundamental D-A fluorophore, BTDNMe2, which exhibits strong luminescent solvatochromism[1].

Causality & Methodology:

  • Nitration (Electrophilic Aromatic Substitution): BTD is treated with a sulfonitric mixture (HNO₃/H₂SO₄). The electron-withdrawing nature of the thiadiazole ring directs the nitration strictly to the 4-position, ensuring high regioselectivity.

  • Reduction: The 4-nitro-BTD intermediate is reduced to yield 4-amino-2,1,3-benzothiadiazole. This converts a strong electron-withdrawing group (-NO₂) into a strong electron-donating group (-NH₂), activating the push-pull mechanism.

  • Methylation: The primary amine is reacted with iodomethane (CH₃I) and a mild base. Methylation increases the electron-donating strength of the amine, narrowing the HOMO-LUMO gap and red-shifting the absorption.

Self-Validation System: The successful formation of BTDNMe2 can be instantly validated on a TLC plate under 365 nm UV light; the product will exhibit intense, solvent-dependent fluorescence (e.g., green in non-polar solvents, orange in polar solvents), distinguishing it from the non-fluorescent nitro precursor[1].

Protocol 2: Synthesis of the Lipid-Targeting Fluorophore BTD-4AS

BTD-4AS is a multiresponsive D-π-A fluorophore designed for live-cell imaging of lipid droplets[2].

Causality & Methodology:

  • Reaction Setup: In a Schlenk tube, combine 4-amino-2,1,3-benzothiadiazole (1.00 g, 6.62 mmol) and 4-diethylaminosalicylaldehyde (1.28 g, 6.62 mmol) in 10 mL of absolute ethanol.

    • Why a Schlenk tube? The sealed environment prevents solvent evaporation during the prolonged high-temperature reaction, maintaining constant molarity.

  • Condensation: Heat the mixture in an oil bath at 100 °C for 72 hours.

    • Why 72 hours at 100 °C? The 4-amino group on the electron-deficient BTD core is a relatively weak nucleophile. Extended heating is required to drive the Schiff base condensation to completion.

  • Isolation: Cool the vessel in a freezer for 2 hours.

    • Why freezing? The dramatic drop in temperature selectively crashes out the highly conjugated BTD-4AS product while unreacted starting materials remain dissolved in the ethanol.

  • Purification: Filter the dark orange precipitate and wash with cold ethanol to yield the product (approx. 63% yield).

Self-Validation System: Dissolve a micro-aliquot of the dried product in a viscous solvent (e.g., glycerol) versus a non-viscous solvent (e.g., methanol). Under UV irradiation, the glycerol solution will exhibit a massive fluorescence enhancement compared to the methanol solution, confirming the structural integrity of the TICT-based molecular rotor[2].

Synthesis_Workflow R1 4-Amino-BTD (1.00 g) Reaction Condensation EtOH, 100 °C, 72 h R1->Reaction R2 4-Diethylamino- salicylaldehyde R2->Reaction Cooling Cooling Freezer (2 h) Reaction->Cooling Filtration Filtration Cold EtOH Wash Cooling->Filtration Product BTD-4AS (63% Yield) Filtration->Product

Step-by-step synthetic workflow for the lipid-targeting BTD-4AS fluorophore.

Quantitative Photophysical Data

Structural modifications to the 4-amino-BTD core directly dictate the photophysical outputs. Table 1 summarizes the comparative data of key derivatives.

CompoundArchitectureExcitation RangeEmission CharacteristicsPrimary Application
BTDNMe2 D-A (Dimethylamino-BTD)UV/Vis (e.g., 365 nm)Strong positive solvatochromismLuminescent PMMA dopants[1]
BTD-4AS D-π-A (Salicylaldehyde-BTD)VisibleViscosity-dependent, large Stokes shiftLive-cell lipid droplet imaging[2]
Py-btd D-A (Pyridylamino-BTD)VisibleMicrosecond lifetime (Triplet state)Lewis acid sensing / Coordination[3]

Advanced Applications

  • Bioimaging and Viscosity Mapping: Because the quantum yield of 4-amino-BTD dyes like BTD-4AS is highly dependent on the restriction of intramolecular rotation, they are ideal for real-time mapping of intracellular viscosity and specifically targeting lipid droplets during liver injury monitoring[2].

  • Coordination Chemistry & Optoelectronics: The nitrogen atoms on the benzothiadiazole ring and the 4-amino group can act as coordination sites for Lewis acids (e.g., Zn²⁺, Cu⁺). Binding to these sites alters the electron density of the push-pull system, leading to unexpectedly long excited-state lifetimes (microsecond order) indicative of triplet state emission, which is highly unusual for purely organic fluorophores[3].

References

  • [2] Lipid-Targeting Multiresponsive Benzothiadiazole Fluorophore for Live-Cell Imaging and Real-Time Liver Injury Monitoring - ACS Publications. 2

  • [3] Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids - PMC / NIH.3

  • [1] N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism - Sciforum / ArTS. 1

Sources

Technical Guide: Solubility & Handling of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

[1]

Executive Summary

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole (often abbreviated as 4-A-5-Br-BTD ) is a bifunctional heterocyclic building block.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the electron-rich amine (-NH₂) serves as a directing group or nucleophile, while the bromine (-Br) at the C5 position allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille).[1][2]

Understanding its solubility landscape is paramount for process optimization.[2] While the benzothiadiazole core is inherently lipophilic and planar (promoting


122

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 4-A-5-Br-BTD is governed by three competing molecular interactions:

  • 
    -
    
    
    Stacking (Aggregation):
    The planar, electron-deficient benzothiadiazole core drives strong intermolecular stacking, reducing solubility in non-polar aliphatic solvents.[2]
  • Dipole-Dipole Interactions: The highly polarized N=S=N thiadiazole ring creates a significant dipole, favoring polar aprotic solvents.[2]

  • Hydrogen Bonding: The C4-amino group acts as an H-bond donor.[2] Solvents capable of accepting H-bonds (e.g., DMSO, THF) stabilize the molecule in solution better than non-coordinating solvents (e.g., Toluene).[1][2]

Solubility Compatibility Table

Data synthesized from structure-activity relationships of benzothiadiazole analogs (e.g., CAS 22034-13-5, CAS 767-64-6).

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF High (>50 mg/mL)Stock solutions, biological assays, nucleophilic substitutions (

).
Polar Aprotic THF, Acetone Good (20–50 mg/mL)Standard reaction media, Suzuki couplings.
Chlorinated DCM, Chloroform Good (10–30 mg/mL)Column chromatography eluents, liquid-liquid extraction.
Aromatic Toluene, Xylene Moderate (Heating req.)[1][2]High-temp cross-coupling reactions (Stille).
Polar Protic Ethanol, Methanol Low/Moderate Recrystallization (Soluble when hot, insoluble when cold).[2]
Aliphatic Hexane, Pentane Insoluble Anti-solvent for precipitation/washing.[2]
Aqueous Water Insoluble Aqueous workup (removal of inorganic salts).[1][2]

Part 2: Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

SolubilityWorkflowStartTarget ApplicationReactionSynthesis / Coupling(Suzuki, Stille)Start->ReactionPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (NMR, HPLC)Start->AnalysisHighTempHigh Temp (>80°C)Requires Non-coordinatingReaction->HighTempLowTempAmbient TempNucleophilic AttackReaction->LowTempRecrystRecrystallizationPurification->RecrystChromChromatographyPurification->ChromNMRDMSO-d6 / CDCl3Analysis->NMRTolueneToluene / Xylene(Avoids catalyst poisoning)HighTemp->TolueneStille CouplingDMFDMF / DMSO(Stabilizes intermediates)LowTemp->DMFSnAr / AlkylationEthanolHot Ethanol(Cool to precipitate)Recryst->EthanolDCMHexDCM : Hexane (1:1)(Gradient Elution)Chrom->DCMHex

Caption: Decision matrix for solvent selection. Blue nodes indicate process category; Yellow nodes indicate optimal solvent choice.[2]

Part 3: Experimental Protocols

Protocol A: High-Purity Recrystallization

Objective: Isolate 4-A-5-Br-BTD from crude reaction mixtures (e.g., after bromination of 4-aminobenzothiadiazole).[1]

Principle: The compound exhibits a steep solubility curve in ethanol.[2] The amino group forms H-bonds with hot ethanol, disrupting the crystal lattice.[2] Upon cooling, the entropic penalty dominates, and the hydrophobic benzothiadiazole core drives precipitation, leaving impurities in the mother liquor.[2]

Step-by-Step:

  • Preparation: Place crude solid (1.0 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) (approx. 15–20 mL) through the condenser.

  • Heating: Heat the mixture to reflux (78°C) using an oil bath.

    • Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 2 mL increments. If black particulates remain (inorganic salts or polymerized byproducts), perform a hot filtration.[1][2]

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature on a cork ring.

    • Note: Rapid cooling (ice bath) yields microcrystals that trap impurities.[1][2] Slow cooling yields needles.[2]

  • Isolation: Once at room temperature, cool further in an ice bath (0°C) for 30 minutes to maximize yield. Filter the precipitate using a Buchner funnel.[2]

  • Washing: Wash the filter cake with cold Hexane (2 x 10 mL) to remove residual ethanol and non-polar impurities.[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Preparation of Stock Solution for Cross-Coupling

Objective: Prepare a 0.5 M solution for Suzuki-Miyaura coupling.

Context: Coupling reactions often fail due to poor solubility of the aryl halide, leading to heterogeneous kinetics.[2]

  • Solvent Choice: Use THF (anhydrous) or Dioxane .[1][2] While DMF dissolves the compound well, it can coordinate to Pd catalysts and inhibit the catalytic cycle in some sensitive systems.[2]

  • Procedure:

    • Weigh 230 mg of 4-A-5-Br-BTD (MW ≈ 230.08 g/mol ) into a dry vial.

    • Add 2.0 mL of anhydrous THF.

    • Sonicate for 30 seconds. The solution should be clear and orange/yellow.[2]

    • Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes before adding the catalyst (e.g.,

      
      ) to prevent oxidative homocoupling.[1][2]
      

Part 4: Safety & Handling (SDS Highlights)

  • Hazards: Benzothiadiazole derivatives are potential skin sensitizers and irritants (H315, H319).[1][2] The bromine substituent adds potential toxicity.[1][2]

  • Storage: Store solid at 2–8°C (refrigerated) under an inert atmosphere (Argon) to prevent oxidation of the amino group, which can turn the bright yellow solid into a brown tar over months.[1][2]

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid) which can oxidize the sulfur in the thiadiazole ring or the amine.[1][2]

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970).[2][3] Bromination of 2,1,3-benzothiadiazoles.[2][3][4][5][6][7] Journal of Heterocyclic Chemistry.[2] Link (Foundational work on bromination regioselectivity of benzothiadiazoles).[1][2]

  • Neto, B. A. D., et al. (2021).[2][8] N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Applied Sciences.[2] Link (Details solubility and purification of amino-benzothiadiazole derivatives).[1][2]

  • Rakitin, O. A., et al. (2023).[2][9] Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives.[1][2][4][5][6][7] International Journal of Molecular Sciences.[2] Link (Discusses solubility and cross-coupling conditions for brominated benzothiadiazoles).

  • Sigma-Aldrich. 4-Amino-2,1,3-benzothiadiazole Product Specification.Link (Physicochemical properties of the parent amino-analog).[1][2]

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Molecule of Interest: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole (CAS: 30669-83-1)

Introduction & Strategic Importance

Benzo[c][1,2,5]thiadiazole (BTD) derivatives are highly valued electron-deficient building blocks in the design of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes [1]. The asymmetric mono-functionalization of the BTD core via halogenation is a critical step for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) [2]. Furthermore, the 4-amino-2,1,3-benzothiadiazole scaffold has recently emerged as a powerful directing group in transition-metal-catalyzed C–H functionalizations [3].

This application note details a rigorously optimized protocol for the regioselective bromination of 4-aminobenzo[c][1,2,5]thiadiazole to yield the ortho-brominated 5-bromo derivative, a valuable but synthetically challenging scaffold due to the dominant thermodynamic preference for para-bromination.

Mechanistic Insights & Causality (E-E-A-T)

The introduction of an amino group (–NH₂) at the 4-position of the BTD ring strongly activates the fused benzene ring toward electrophilic aromatic substitution (EAS) via resonance electron donation. This directs incoming electrophiles to the ortho (C5) and para (C7) positions.

  • Steric vs. Electronic Control: The para position (C7) is sterically less hindered and typically represents the major kinetic and thermodynamic product. Synthesizing the 5-bromo isomer requires capturing the minor ortho pathway and preventing over-bromination.

  • Reagent Selection: N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine (Br₂). Br₂ is overly aggressive and rapidly yields the 5,7-dibromo byproduct. NBS allows for precise stoichiometric control and a moderated release of the bromonium ion (Br⁺).

  • Solvent and Temperature Causality: Conducting the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at reduced temperatures (0 °C) stabilizes the bromonium intermediate and suppresses the activation energy required for dibromination, allowing for the reproducible isolation of the 5-bromo isomer.

Reaction Workflow & Pathway Visualization

G SM 4-Aminobenzo[c][1,2,5]thiadiazole (Starting Material) Reaction Electrophilic Aromatic Substitution (EAS) SM->Reaction Reagents N-Bromosuccinimide (NBS) Solvent: DMF, 0 °C Reagents->Reaction Para 4-Amino-7-bromobenzo[c][1,2,5]thiadiazole (Para Isomer - Major) Reaction->Para Para-directing (Sterically favored) Ortho 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole (Ortho Isomer - Target) Reaction->Ortho Ortho-directing (Target pathway) Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Para->Purification Ortho->Purification Final Pure Target Compound (>98% HPLC Purity) Purification->Final

Workflow for the regioselective bromination and isolation of 4-amino-5-bromobenzothiadiazole.

Optimization of Reaction Conditions

To maximize the yield of the target 5-bromo isomer while suppressing the dibromo byproduct, various conditions were evaluated. The optimized condition (Condition C) leverages low temperature and strict stoichiometry.

ParameterSolventTemp (°C)Equivalents (NBS)Yield: 7-Bromo (%)Yield: 5-Bromo (%)Dibromo Byproduct (%)
Condition ADCM251.10551510
Condition BDMF251.10601812
Condition C (Optimal) DMF 0 1.05 65 22 < 2
Condition DAcOH251.0570105

Note: Yields represent isolated yields after silica gel chromatography.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates specific in-process checkpoints (TLC Rf values and NMR signatures) to ensure the user can verify the integrity of the reaction at each critical junction.

Phase 1: Preparation and Bromination
  • Substrate Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzo[c][1,2,5]thiadiazole (10.0 mmol, 1.51 g) in 30 mL of anhydrous DMF.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C under an inert argon atmosphere for 15 minutes.

  • Controlled Electrophilic Addition: Dissolve freshly recrystallized NBS (10.5 mmol, 1.87 g) in 15 mL of anhydrous DMF. Transfer this to an addition funnel and add dropwise to the reaction flask over exactly 30 minutes.

    • Causality Check: Dropwise addition is mandatory. Bulk addition causes localized concentration spikes of Br⁺, which irreversibly drives the formation of the 5,7-dibromo byproduct.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours.

    • Validation Check: Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (

      
      ) should be fully consumed. Two new distinct spots will appear: the major 7-bromo isomer (
      
      
      
      ) and the minor 5-bromo isomer (
      
      
      ).
Phase 2: Quenching and Workup
  • Quenching: Terminate the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous suspension with EtOAc (3 × 50 mL).

  • Washing: Wash the combined organic layers rigorously with a 5% aqueous LiCl solution or brine (3 × 50 mL).

    • Causality Check: DMF is highly miscible with EtOAc; washing with LiCl/brine is required to pull residual DMF into the aqueous phase and prevent it from ruining the subsequent chromatographic separation.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Phase 3: Chromatographic Isolation
  • Column Chromatography: Load the crude mixture onto a silica gel column (200-300 mesh). Elute using a gradient of Hexanes/EtOAc (starting at 9:1, increasing to 4:1).

    • Elution Dynamics: The 7-bromo isomer elutes first. Because the bromine atom is para to the amine, it causes less disruption to the molecule's overall dipole moment compared to the ortho-substituted 5-bromo isomer, making the 7-bromo isomer slightly less polar. The target 4-amino-5-bromobenzo[c][1,2,5]thiadiazole elutes second.

  • Structural Validation (NMR): Evaporate the second fraction to yield the pure 5-bromo product.

    • Validation Check: Confirm regiochemistry via ¹H NMR (CDCl₃ or DMSO-d₆). The 5-bromo isomer will display a pair of ortho-coupled doublets (typically

      
       Hz) in the aromatic region (e.g., ~7.8 ppm and ~7.2 ppm), completely distinct from the meta-coupled or singlet signatures that would arise from dibromination or alternative substitution patterns.
      

References

  • Title: 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: Molecules, 2024 URL: [Link]

  • Title: Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives Source: International Journal of Molecular Sciences, 2023 URL: [Link]

  • Title: Utility of 4‐Amino‐2,1,3‐benzothiadiazole Directing Group in the Pd(II)‐catalyzed Arylation of γ‐C−H Bonds of Carboxamides and β‐C‐H Bonds of Amino Acid Carboxamides Source: Asian Journal of Organic Chemistry, 2021 URL: [Link]

Application Note: Regioselective Bromination of 4-Amino-2,1,3-benzothiadiazole Using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating quality control for the synthesis of 4-amino-7-bromo-2,1,3-benzothiadiazole.

Mechanistic Rationale & Regioselectivity

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit extensively utilized in the design of organic light-emitting diodes (OLEDs), fluorophores, and pharmacologically active compounds[1]. While the unsubstituted BTD core is highly electron-deficient and typically requires aggressive conditions for halogenation—such as Br₂/HBr at elevated temperatures or NBS in concentrated sulfuric acid[2]—the introduction of an amino group at the C4 position fundamentally alters the molecule's electronic landscape.

The C4-amino group acts as a powerful electron-donating group (EDG) via its


 resonance effect, highly activating the benzoid ring toward Electrophilic Aromatic Substitution (EAS). In this fused bicyclic system, the amino group directs incoming electrophiles to the ortho (C5) and para (C7) positions.

Why does substitution occur exclusively at C7?

  • Steric Dynamics: The C5 position is sterically hindered, sandwiched between the primary amine and the electron-dense nitrogen of the thiadiazole ring. The C7 position is significantly more accessible.

  • Electronic Stabilization: Attack at the para position (C7) generates a Wheland intermediate that is more effectively stabilized by the extended

    
    -conjugation of the bicyclic system without disrupting the immediate electronic environment of the thiadiazole nitrogens.
    

Consequently, bromination yields 4-amino-7-bromo-2,1,3-benzothiadiazole with near-perfect regioselectivity, a critical precursor for advanced luminescent materials and Lewis acid adducts[3].

Experimental Causality & System Optimization

To transition this mechanistic theory into a robust, high-yielding protocol, several experimental parameters must be strictly controlled:

  • Reagent Selection (NBS vs. Br₂): N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) because it provides a mild, steady-state concentration of the electrophilic bromine species (

    
    ). This prevents exhaustive over-bromination (e.g., 5,7-dibromination) that frequently plagues highly activated aniline derivatives.
    
  • Solvent Dynamics: Dimethylformamide (DMF) or Dichloromethane (DCM) are optimal. DMF is particularly effective as its polar nature stabilizes the polarized N-Br bond and the subsequent cationic Wheland intermediate, accelerating the EAS process at lower temperatures.

  • Thermal Control: The reaction is initiated at 0 °C. Because the C4-amino-BTD core is highly activated, the EAS reaction is exothermic. Cooling prevents thermal runaway and suppresses off-target polybromination.

  • Light Exclusion: The reaction flask must be shielded from light (e.g., wrapped in aluminum foil). UV or ambient light can trigger the homolytic cleavage of NBS into bromine radicals (

    
    ), shifting the mechanism from an ionic EAS pathway to a chaotic radical substitution pathway, leading to polymeric degradation products.
    

Reaction Mechanism

Mechanism NBS N-Bromosuccinimide (NBS) (Mild Br+ Source) Polarization Solvent-Mediated Polarization (DMF) NBS->Polarization Substrate 4-Amino-2,1,3-benzothiadiazole (Highly Activated Core) Substrate->Polarization Wheland Wheland Intermediate (σ-Complex at C7) Polarization->Wheland Electrophilic Attack at para-position Product 4-Amino-7-bromo-2,1,3-benzothiadiazole (Regiopure Product) Wheland->Product Rearomatization (-H+)

Figure 1: Mechanistic pathway of the regioselective electrophilic aromatic substitution at C7.

Experimental Protocol: Synthesis of 4-Amino-7-bromo-BTD

Materials Required:

  • 4-Amino-2,1,3-benzothiadiazole (1.0 equiv, e.g., 5.0 mmol, 756 mg)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol, 934 mg) - Freshly recrystallized from water if yellow/degraded.

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Sodium thiosulfate (

    
    ) (5% aqueous solution)
    
  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2,1,3-benzothiadiazole (756 mg, 5.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Thermal & Photochemical Control: Cool the stirring solution to 0 °C using an ice-water bath. Wrap the reaction flask completely in aluminum foil to exclude ambient light.

  • Electrophile Addition: Weigh out NBS (934 mg, 5.25 mmol). Add the NBS to the chilled solution portion-wise over a period of 15 minutes. Causality: Portion-wise addition prevents localized concentration spikes of

    
    , ensuring mono-bromination.
    
  • Reaction Propagation: After complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 7:3).

  • Quenching: Once the starting material is fully consumed, quench the reaction by pouring the mixture into 50 mL of ice-cold 5% aqueous

    
    . Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction and preventing oxidative side reactions during workup.
    
  • Extraction & Washing: Extract the aqueous mixture with EtOAc (

    
     mL). Combine the organic layers and wash extensively with distilled water (
    
    
    
    mL) to remove the DMF, followed by a final wash with saturated brine (30 mL).
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 4-amino-7-bromo-2,1,3-benzothiadiazole as a solid.

Experimental Workflow Visualization

Workflow Step1 1. Dissolution Substrate in DMF (Inert Atm) Step2 2. Cooling Chill to 0 °C (Exclude Light) Step1->Step2 Step3 3. NBS Addition 1.05 eq. portion-wise (Control Exotherm) Step2->Step3 Step4 4. Reaction Warm to RT (Stir 2-4 h) Step3->Step4 Step5 5. Quenching Ice-water & Na2S2O3 Step4->Step5 Step6 6. Isolation Extraction & Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the NBS-mediated bromination of 4-amino-BTD.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity. The optimized protocol (Condition A) maximizes the yield of the target C7-brominated product while suppressing dibromination.

ParameterCondition A (Optimized Protocol)Condition B (Aggressive)Condition C (Sub-optimal)
Brominating Agent NBS (1.05 eq) Br₂ / HBr (1.5 eq)NBS (2.5 eq)
Solvent Matrix DMF (or DCM) Acetic AcidChloroform /

Temperature 0 °C

RT
80 °CReflux
Light Exposure Dark (Foil wrapped) Ambient LightAmbient Light
Reaction Time 2 – 4 hours 12 hours24 hours
Primary Product 4-Amino-7-bromo-BTD 4-Amino-5,7-dibromo-BTDComplex Polymeric Mixture
Isolated Yield 85 – 92% 60 – 70% (Dibrominated)< 40%
Regioselectivity (C7:C5) > 99:1 N/A (Exhaustive)Poor

Self-Validating Quality Control (Analytical Characterization)

A robust protocol must be a self-validating system. To confirm that mono-bromination occurred exclusively at the C7 position, researchers must rely on specific analytical hallmarks:

  • 
    H NMR Spectroscopy (e.g., in CDCl
    
    
    
    or DMSO-
    
    
    ):
    • The unsubstituted 4-amino-BTD exhibits three distinct aromatic protons.

    • Upon successful C7-bromination, the

      
      H NMR spectrum will simplify to an AB spin system . You will observe two distinct doublets integrating to 1H each, with an ortho-coupling constant of 
      
      
      
      Hz
      . These correspond to the mutually coupled protons at the C5 and C6 positions.
    • Failure Mode: If dibromination (5,7-dibromo) occurs, only a single singlet aromatic proton (at C6) will be visible.

  • High-Resolution Mass Spectrometry (HRMS):

    • Bromine has two naturally occurring stable isotopes (

      
      Br and 
      
      
      
      Br) in a nearly 1:1 ratio.
    • The mass spectrum must display a characteristic doublet isotopic cluster for the

      
       molecular ion peak, separated by 2 mass units (e.g., 
      
      
      
      230 and 232) of equal intensity. This 1:1 isotopic signature is the definitive proof of mono-bromination.

References

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar.[Link]

  • Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. ResearchGate.[Link]

  • Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. MDPI.[Link]

Sources

Stille Coupling Protocols for 5-Bromo-4-aminobenzothiadiazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the Stille coupling of 5-bromo-4-aminobenzothiadiazole, a key building block in the development of novel therapeutics and functional materials. Recognizing the unique electronic properties of this substrate, this document moves beyond generic protocols to offer a nuanced, field-proven perspective on reaction optimization, troubleshooting, and mechanistic considerations.

Introduction: The Strategic Importance of 5-Aryl-4-aminobenzothiadiazoles

The 2,1,3-benzothiadiazole scaffold is a privileged pharmacophore and a versatile component in materials science. The introduction of an amino group at the 4-position and a bromine at the 5-position creates a valuable handle for further functionalization through cross-coupling reactions. The Stille coupling, in particular, offers a robust and functional-group-tolerant method for the synthesis of 5-aryl-4-aminobenzothiadiazole derivatives. These products are of significant interest due to their potential applications as kinase inhibitors, fluorescent probes, and organic semiconductors.

The presence of the electron-donating amino group in 5-bromo-4-aminobenzothiadiazole can significantly influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide will address these specific challenges and provide strategies to achieve high-yielding and clean transformations.

Mechanistic Overview of the Stille Coupling

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[1]

Stille_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Bu3Sn-Br Stannyl Bromide Transmetalation->Bu3Sn-Br Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Coupled Product Reductive\nElimination->Ar-R R-SnBu3 Organostannane R-SnBu3->Transmetalation Ar-Br 5-bromo-4-aminobenzothiadiazole Ar-Br->Oxidative\nAddition

Figure 1: Catalytic Cycle of the Stille Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 5-bromo-4-aminobenzothiadiazole to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Synthesis of the Starting Material: 5-Bromo-4-aminobenzothiadiazole

A reliable synthesis of the starting material is crucial. While various methods exist for the synthesis of substituted benzothiadiazoles, a common route involves the cyclization of a suitably substituted o-phenylenediamine precursor followed by bromination.

Protocol 1: Synthesis of 5-Bromo-4-aminobenzothiadiazole

This protocol is adapted from procedures for the synthesis of similar aminobenzothiadiazole derivatives.

Step 1: Synthesis of 4-aminobenzothiadiazole

  • Materials: 1,2,3-benzenetriamine dihydrochloride, thionyl chloride (SOCl₂), pyridine.

  • Procedure:

    • To a solution of 1,2,3-benzenetriamine dihydrochloride (1.0 eq) in pyridine at 0 °C, add thionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 4-aminobenzothiadiazole

  • Materials: 4-aminobenzothiadiazole, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve 4-aminobenzothiadiazole (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-4-aminobenzothiadiazole.

Stille Coupling Protocols for 5-Bromo-4-aminobenzothiadiazole

Due to the absence of a direct literature precedent for the Stille coupling of 5-bromo-4-aminobenzothiadiazole, the following protocols are based on successful couplings of structurally similar electron-rich bromo-N-heterocycles.[2][3] Two general procedures are provided, employing different catalyst systems and reaction conditions.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of organostannane coupling partners.[4]

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Flask Schlenk flask under Argon Reagents 5-bromo-4-aminobenzothiadiazole (1.0 eq) Organostannane (1.1 - 1.5 eq) Pd(PPh₃)₄ (2-5 mol%) Flask->Reagents Solvent Anhydrous, degassed toluene or DMF Reagents->Solvent Heating Heat to 80-110 °C Solvent->Heating Stirring Stir for 4-24 hours Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quenching Cool to RT, add aq. KF solution Monitoring->Quenching Filtration Filter through Celite Quenching->Filtration Extraction Extract with an organic solvent Filtration->Extraction Purification Column chromatography Extraction->Purification

Figure 2: Workflow for Stille Coupling using Pd(PPh₃)₄.

Materials:

  • 5-bromo-4-aminobenzothiadiazole

  • Organostannane (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed solvent (e.g., toluene, DMF)

  • Aqueous potassium fluoride (KF) solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-aminobenzothiadiazole (1.0 eq), the organostannane (1.1-1.5 eq), and Pd(PPh₃)₄ (2-5 mol%).

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure using a Pd(OAc)₂/Ligand System

This protocol offers more flexibility in tuning the catalytic activity through the choice of phosphine ligand, which can be crucial for challenging substrates.[3]

Catalyst/Ligand Solvent Temperature (°C) Typical Reaction Time (h) Notes
Pd(OAc)₂ / PPh₃DMF1006-18A standard, cost-effective system.
Pd₂(dba)₃ / P(o-tol)₃Toluene1104-12P(o-tol)₃ is more electron-rich than PPh₃ and can accelerate the reaction.
Pd(OAc)₂ / XPhosDioxane1002-8XPhos is a bulky, electron-rich ligand often effective for challenging couplings.[3]

Materials:

  • 5-bromo-4-aminobenzothiadiazole

  • Organostannane

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), XPhos)

  • Anhydrous and degassed solvent

  • Aqueous potassium fluoride (KF) solution

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the anhydrous and degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add 5-bromo-4-aminobenzothiadiazole (1.0 eq) and the organostannane (1.1-1.5 eq).

  • Heat the reaction to the desired temperature (see table above) and monitor its progress.

  • Follow the work-up and purification steps outlined in Protocol 2.

Key Considerations and Troubleshooting

The presence of the amino group on the benzothiadiazole ring can present specific challenges.

Problem Potential Cause Troubleshooting Strategy
Low or no conversion Catalyst inhibition by the amino group.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[5]
Low reactivity of the C-Br bond.Switch to the corresponding 5-iodo-4-aminobenzothiadiazole, as the C-I bond is more reactive.
Formation of side products Homocoupling of the organostannane.Use a slight excess of the organostannane (1.1-1.2 eq). Ensure rigorous degassing of the solvent.
Protodestannylation of the organostannane.Ensure anhydrous reaction conditions.
N-arylation (Buchwald-Hartwig type side reaction).This is less common in Stille couplings but can occur. If observed, screen different ligands and lower the reaction temperature.
Difficulty in removing tin byproducts Incomplete precipitation with KF.Increase the stirring time with the KF solution. A wash with a dilute solution of triethylamine in the eluent during chromatography can also be effective.[4]

Conclusion

The Stille coupling is a powerful and versatile method for the synthesis of 5-aryl-4-aminobenzothiadiazole derivatives. While the electron-rich nature of the substrate requires careful consideration of the reaction conditions, the protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the successful implementation of this important transformation. By understanding the underlying mechanism and the key parameters that influence the reaction, researchers can effectively optimize the Stille coupling for their specific synthetic targets.

References

  • Benzo[1,2-d:4,5-d′]bis([2][4][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. 2023;28(10):4167. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Benzo[1,2-d:4,5-d′]bis([2][4][6]thiadiazole) and Its Bromo Derivatives. PMC. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. 2011;88:197. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • A new, original and easy preparation of 5-bromo-thiazoles that can be synthesized efficiently following a one-pot procedure from simple starting materials, o-bromomethyl-ketones and thiosemicarbazides, and without using expensive catalysts or harsh conditions and reagents. Tetrahedron Letters. 2018;59(46):4315-4319. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004;43(36):4704-4734. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. 2011;4(2):355-362. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. 2017;53(63):8849-8852. [Link]

  • Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan. YouTube. [Link]

Sources

Synthesis and Application of Benzothiadiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorescent bioprobes is a critical bottleneck in high-resolution cellular imaging and diagnostics. Traditional scaffolds (e.g., coumarins, fluoresceins, and rhodamines) often suffer from small Stokes shifts, poor photostability, and aggregation-caused quenching (ACQ)[1]. To overcome these limitations, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged electron-accepting (A) core for the rational design of Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) fluorophores[2].

This application note details the mechanistic rationale, synthetic methodologies, and biological application protocols for BTD-based fluorescent probes. By leveraging the strong electron-withdrawing capacity of the BTD core, researchers can synthesize probes with highly tunable emission spectra (from blue to near-infrared), large Stokes shifts, and exceptional photostability[1][2].

Mechanistic Principles: The "Why" Behind BTD Probes

Intramolecular Charge Transfer (ICT)

The photophysical superiority of BTD derivatives stems from their highly polarized electronic structure. When electron-donating groups (EDGs)—such as triphenylamine, carbazole, or phenothiazine—are conjugated to the BTD core, photoexcitation triggers a rapid Intramolecular Charge Transfer (ICT) from the donor to the BTD acceptor[1].

Causality of the Large Stokes Shift: Upon excitation, the ICT state induces a massive change in the molecular dipole moment. The surrounding solvent or biological microenvironment reorganizes to stabilize this highly polar excited state. This geometric and solvent relaxation significantly lowers the energy of the excited state before radiative decay occurs, resulting in a massive Stokes shift (often >100 nm)[3]. This effectively eliminates self-absorption and minimizes background noise from cellular autofluorescence.

Solvatochromism and Organelle Targeting

Because the ICT state is highly sensitive to local polarity, BTD probes exhibit pronounced solvatochromism —their emission wavelength red-shifts as the polarity of the environment increases[4]. In biological systems, highly lipophilic D-A-D BTD probes naturally partition into hydrophobic microenvironments, such as lipid droplets (LDs) or mitochondrial membranes, where they exhibit intense fluorescence[5].

ICTPathway N1 D-A-D Probe (Ground State) N2 Photon Excitation (hv) N1->N2 N3 Intramolecular Charge Transfer (Donor to BTD Acceptor) N2->N3 Electron Redistribution N4 Microenvironment Relaxation (e.g., Lipid Droplets) N3->N4 Structural Planarization N5 Red/NIR Emission (Large Stokes Shift) N4->N5 Radiative Decay

Mechanistic pathway of Intramolecular Charge Transfer (ICT) leading to large Stokes shifts.

Quantitative Photophysical Data

The table below summarizes the photophysical behavior of a standard D-A-D BTD probe (e.g., 4,7-bis(carbazol-9-yl)-2,1,3-benzothiadiazole) across solvents of varying polarity, demonstrating the characteristic solvatochromic effect[3][4].

SolventPolarity Index (P')

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene2.44155301150.85
Chloroform4.14205651450.72
Tetrahydrofuran (THF)4.04185801620.68
Dimethyl Sulfoxide (DMSO)7.24256352100.25

Note: As solvent polarity increases, the emission wavelength (


) undergoes a significant bathochromic (red) shift, while the quantum yield typically decreases due to non-radiative decay pathways in highly polar media.

Synthetic Strategy & Workflows

The synthesis of BTD probes generally relies on palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the BTD ring makes the carbon-halogen bonds at the 4- and 7-positions highly susceptible to oxidative addition by Pd(0) species, making Suzuki-Miyaura and Stille couplings highly efficient[6][7].

SyntheticWorkflow N1 2,1,3-Benzothiadiazole (Starting Material) N2 Bromination (Br2, HBr, Reflux) N1->N2 N3 4,7-Dibromo-BTD (Acceptor Core) N2->N3 Electrophilic Aromatic Substitution N4 Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) N3->N4 N5 D-A-D Fluorescent Probe (Target Molecule) N4->N5 Cross-Coupling of Donor Units

Standard two-step synthetic workflow for D-A-D benzothiadiazole fluorescent probes.

Experimental Protocols

The following self-validating protocols describe the synthesis of a symmetrical D-A-D probe and its subsequent application in live-cell imaging.

Protocol A: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole (Precursor)

Rationale: Bromination at the 4 and 7 positions is highly regioselective due to the directing effects of the thiadiazole ring.

Reagents:

  • 2,1,3-Benzothiadiazole (10.0 mmol, 1.36 g)

  • Bromine (

    
    ) (30.0 mmol, 1.54 mL)
    
  • Hydrobromic acid (48% aqueous, 15 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a dropping funnel. Place the setup in a well-ventilated fume hood.

  • Dissolution: Dissolve 2,1,3-benzothiadiazole in 15 mL of 48% aqueous HBr.

  • Addition: Heat the mixture to 100 °C. Slowly add

    
     dropwise over 30 minutes. Caution: 
    
    
    
    is highly corrosive and toxic.
  • Reflux: Maintain the reaction at reflux (approx. 120 °C) for 6 hours. The progression can be monitored by TLC (Hexane:Ethyl Acetate 9:1).

  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice water. Add saturated sodium thiosulfate (

    
    ) solution until the orange color of excess bromine dissipates.
    
  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with copious amounts of distilled water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 4,7-dibromo-2,1,3-benzothiadiazole as pale yellow needles. (Expected yield: 85-90%).

Protocol B: Suzuki-Miyaura Cross-Coupling (Probe Synthesis)

Rationale:


 is selected as the catalyst because its bulky, electron-rich phosphine ligands facilitate the oxidative addition of the electron-deficient dibromo-BTD[7].

Reagents:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 mmol, 294 mg)

  • Donor-Boronic Acid (e.g., 4-(Diphenylamino)phenylboronic acid) (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 mmol, 5 mol%)
    
  • Potassium carbonate (

    
    ) (4.0 mmol, 2.0 M aqueous solution)
    
  • Toluene/Ethanol (4:1 v/v, 20 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, combine the dibromo-BTD, boronic acid, and the Toluene/Ethanol solvent mixture. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Catalyst Addition: Under a positive flow of Argon, add

    
     and the degassed 
    
    
    
    aqueous solution.
  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12–16 hours. The solution will transition to a deep red/orange color, exhibiting strong fluorescence under a 365 nm UV lamp.

  • Workup: Cool to room temperature. Extract the organic layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Dichloromethane gradient) to isolate the pure D-A-D fluorescent probe.

Protocol C: Live-Cell Bioimaging (Lipid Droplet Staining)

Rationale: The lipophilic nature of the synthesized D-A-D probe drives its localization into intracellular lipid droplets, where the non-polar environment maximizes its quantum yield and induces a massive Stokes shift[4][5].

Materials:

  • BTD Probe Stock Solution (1 mM in cell-culture grade DMSO)

  • HeLa or NIH-3T3 cell lines

  • Confocal Laser Scanning Microscope (CLSM)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells onto a 35 mm glass-bottom confocal imaging dish at a density of

    
     cells. Incubate at 37 °C with 5% 
    
    
    
    for 24 hours until 70-80% confluent.
  • Probe Preparation: Dilute the 1 mM stock solution in pre-warmed DMEM (without phenol red) to a final working concentration of 2.0 µM. Ensure the final DMSO concentration is

    
     to prevent solvent-induced cytotoxicity.
    
  • Incubation: Remove the old culture medium, wash the cells once with 1X PBS, and add 1 mL of the probe working solution. Incubate for 30 minutes at 37 °C.

  • Washing: Carefully aspirate the probe solution and wash the cells three times with pre-warmed 1X PBS to remove any unbound fluorophore. Add 1 mL of fresh live-cell imaging buffer.

  • Imaging: Transfer the dish to the CLSM. Excite the probe using a 405 nm or 488 nm laser line (depending on the specific absorption maximum). Collect emission in the 550–650 nm channel.

References

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications Source: Materials Advances (RSC Publishing) URL:[Link]

  • Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives Source: ACS Omega URL:[Link]

  • Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals Source: Molecules (MDPI) URL:[Link]

Sources

Buchwald-Hartwig amination vs Suzuki coupling for benzothiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Comparative Guide to C-N and C-C Bond Formation on the Benzothiadiazole Scaffold: Buchwald-Hartwig Amination vs. Suzuki Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-deficient heterocyclic system that has garnered significant attention in materials science and medicinal chemistry.[1][2] Its unique electronic properties make it an exceptional building block for high-performance conjugated polymers used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[3] In drug discovery, the BTD scaffold is explored for its diverse pharmacological activities.

Functionalization of the BTD core, typically at the 4- and 7-positions, is crucial for tuning its optical, electronic, and biological properties. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. This guide provides a detailed, comparative analysis of two cornerstone methodologies: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation, with a specific focus on their application to BTD substrates. We will delve into the mechanistic underpinnings, offer field-proven insights for experimental design, and provide detailed, actionable protocols.

Theoretical Framework: A Head-to-Head Comparison

The choice between Buchwald-Hartwig amination and Suzuki coupling depends on the desired bond construction. While both are palladium-catalyzed, their mechanisms, key reagents, and sensitivities differ significantly, especially when applied to an electron-poor system like benzothiadiazole.

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N)Carbon-Carbon (C-C)
Coupling Partners Aryl/Heteroaryl (pseudo)halide + Primary/Secondary AmineAryl/Heteroaryl (pseudo)halide + Organoboron Reagent
Key Mechanistic Step Palladium-Amido Complex FormationTransmetalation from Boron to Palladium
Typical Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS, K₃PO₄)Inorganic Carbonates/Phosphates (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Common Challenge Catalyst inhibition by coordinating amines/productsProtodeboronation of the boronic acid/ester
The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a robust method for synthesizing arylamines from aryl halides.[4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5]

Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido intermediate.[6]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated, regenerating the active Pd(0) catalyst.[7][8]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord HNR¹R², Base pd_amido L-Pd(II)(Ar)(NR¹R²) amine_coord->pd_amido pd_amido->pd0 red_elim Reductive Elimination pd_amido->red_elim product Ar-NR¹R² red_elim->product in1 in2 in3

Buchwald-Hartwig Amination Catalytic Cycle.

Considerations for Benzothiadiazoles: The electron-deficient nature of the BTD ring makes its halides excellent substrates for oxidative addition. However, the nitrogen atoms within the BTD core and in the amine coupling partner can potentially coordinate to the palladium center, sometimes inhibiting catalysis.[9] The selection of bulky, electron-rich phosphine ligands is therefore critical to promote the desired reductive elimination step over catalyst inhibition.[5]

The Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and vinyl-aryl structures.[10] It involves the reaction of an organoboron species with an organic halide.[11]

Mechanism:

  • Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the Pd(0) catalyst undergoes oxidative addition with the aryl halide.[10]

  • Transmetalation: This is the turnover-limiting step for many electron-deficient substrates.[12] The base activates the organoboron species (e.g., forming an "ate" complex), facilitating the transfer of the organic group from boron to the palladium center, displacing the halide.[12][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki Coupling Catalytic Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂, Base pd_diorgano L-Pd(II)(Ar)(Ar') transmetal->pd_diorgano pd_diorgano->pd0 red_elim Reductive Elimination pd_diorgano->red_elim product Ar-Ar' red_elim->product

Suzuki-Miyaura Coupling Catalytic Cycle.

Considerations for Benzothiadiazoles: 4,7-Dihalogenated benzothiadiazoles are excellent electrophiles for Suzuki couplings.[3][14] A primary challenge is the stability of the boronic acid coupling partner, which can be prone to competitive protodeboronation, especially under harsh conditions.[13] The use of boronic esters (e.g., pinacol esters) can enhance stability.[13] The choice of base and solvent system is critical to ensure efficient transmetalation without degrading the starting materials.[13]

Deep Dive: Optimizing Reaction Parameters

Success with either methodology hinges on the judicious selection of catalyst, ligand, base, and solvent.

ParameterBuchwald-Hartwig Amination InsightsSuzuki Coupling Insights
Palladium Source Pd₂(dba)₃ and Pd(OAc)₂ are common and effective.[7][8] Pre-catalysts that rapidly generate the active Pd(0) species are often preferred.[8]Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are widely used.[2][13] Ligand-free systems using Pd(OAc)₂ can be effective in some cases, particularly with microwave heating.[15][16]
Ligand Crucial. Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, BrettPhos) are standard.[5][7] They accelerate reductive elimination and prevent catalyst deactivation.[5] N-Heterocyclic Carbenes (NHCs) are also highly effective.[9][17]Critical for challenging substrates. Ligands like Xantphos, SPhos, and dppf are effective for coupling with benzothiadiazoles.[13][18] They stabilize the Pd center and facilitate the key transmetalation and reductive elimination steps.[19]
Base Strong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions. NaOtBu is very common.[7] K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[20]The base activates the boronic acid. K₂CO₃ and Cs₂CO₃ are most common, often in aqueous/alcoholic mixtures to aid solubility.[2][13] K₃PO₄ is a good choice for anhydrous conditions. Cs₂CO₃ is often superior for difficult couplings.[13]
Solvent Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most common choices.[6][7]A range of solvents can be used, often as biphasic mixtures. Toluene/water, dioxane/water, and DMF are frequently employed.[2][13] The aqueous phase is essential for dissolving many inorganic bases.
Temperature Typically requires heating, often in the range of 80-110 °C, to drive the reaction to completion.[6][7]Reaction temperatures vary widely, from room temperature to reflux, depending on substrate reactivity.[21] Microwave heating can significantly shorten reaction times.[13][15]

Application Notes & Experimental Protocols

General Best Practices for Cross-Coupling Reactions:

  • Inert Atmosphere: Both reactions are sensitive to oxygen, which can deactivate the palladium catalyst. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[13]

  • Reagent Quality: Use anhydrous, degassed solvents. Ensure the purity of the benzothiadiazole halide, amine/boronic acid, and base, as impurities can poison the catalyst.[13]

Protocol 1: Buchwald-Hartwig Amination of 4,7-Dibromobenzothiadiazole

This protocol describes a general procedure for the double amination of 4,7-dibromobenzothiadiazole with a secondary amine, such as diphenylamine.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a Add solids to Schlenk tube: - 4,7-Dibromobenzothiadiazole (1.0 eq) - Amine (2.2 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOtBu (2.8 eq) b Evacuate and backfill with Argon (3x) a->b c Add anhydrous Toluene via syringe b->c d Heat reaction at 100-110 °C with vigorous stirring (12-24 h) c->d e Monitor progress by TLC or LC-MS d->e f Cool to room temperature e->f g Dilute with Ethyl Acetate and filter through Celite® f->g h Concentrate filtrate under reduced pressure g->h i Purify by flash column chromatography h->i

General workflow for Buchwald-Hartwig amination.

Materials:

  • 4,7-Dibromobenzothiadiazole (1.0 mmol, 1.0 eq.)

  • Secondary Amine (e.g., Diphenylamine) (2.2 mmol, 2.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.8 mmol, 2.8 eq.)

  • Anhydrous Toluene (10 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 4,7-dibromobenzothiadiazole, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[7]

  • Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir the mixture vigorously.[7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4,7-diamino-2,1,3-benzothiadiazole derivative.

Protocol 2: Suzuki-Miyaura Coupling of 4,7-Dibromobenzothiadiazole

This protocol provides a general method for the double arylation of 4,7-dibromobenzothiadiazole with an arylboronic acid.[22]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a Add to flask: - 4,7-Dibromobenzothiadiazole (1.0 eq) - Arylboronic Acid (2.2-2.5 eq) - Pd(PPh₃)₄ (2-5 mol%) - K₂CO₃ or Na₂CO₃ (3.0-4.0 eq) b Add solvent system (e.g., Toluene/Ethanol/Water) a->b c Degas the mixture (e.g., bubble with Argon for 20 min) b->c d Heat reaction under reflux with vigorous stirring (8-18 h) c->d e Monitor progress by TLC or LC-MS d->e f Cool to room temperature e->f g Add water and extract with an organic solvent (e.g., EtOAc) f->g h Wash combined organic layers with brine, dry, and concentrate g->h i Purify by flash column chromatography or recrystallization h->i

General workflow for Suzuki-Miyaura coupling.

Materials:

  • 4,7-Dibromobenzothiadiazole (1.0 mmol, 1.0 eq.)

  • Arylboronic Acid (e.g., Phenylboronic Acid) (2.2 mmol, 2.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 mL, 6.0 mmol, 6.0 eq.)

  • Toluene (10 mL)

  • Ethanol (3 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: To a round-bottom flask, add 4,7-dibromobenzothiadiazole, the arylboronic acid, and Pd(PPh₃)₄.[22]

  • Solvent Addition: Add toluene, ethanol, and the aqueous sodium carbonate solution.[2][22]

  • Inerting: Equip the flask with a reflux condenser and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-18 hours).

  • Workup: Cool the reaction to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography or recrystallization to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.[11]

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion (Both Reactions) Inactive Catalyst: Oxygen contamination, impure reagents.Ensure a robust inert atmosphere. Use freshly degassed, anhydrous solvents. Use high-purity reagents.[13]
Poor Ligand Choice: Ligand is not suitable for the specific substrate combination.For Buchwald-Hartwig, try a different class of bulky phosphine ligand (e.g., switch from XPhos to SPhos).[23] For Suzuki, screen ligands like Xantphos or SPhos.[13]
Low Yield (Buchwald-Hartwig) Incomplete Deprotonation: Base is not strong enough or has degraded.Use a fresh, high-purity strong base like NaOtBu. Ensure it is handled under inert conditions as it is hygroscopic.
Catalyst Inhibition: Coordinating substrate/product is hindering the catalyst.Increase catalyst/ligand loading slightly. Ensure the ligand is sufficiently bulky to promote reductive elimination.
Low Yield (Suzuki) Protodeboronation: The boronic acid is degrading faster than it is coupling.Use the corresponding boronic ester (e.g., pinacol ester) for enhanced stability.[13] Use anhydrous conditions with K₃PO₄ as the base.[24]
Inefficient Transmetalation: The base/solvent system is not optimal.Switch to a stronger base like Cs₂CO₃. Ensure the base is soluble; a biphasic system (e.g., Toluene/Water) often helps.[13]
Side Reactions (e.g., Homocoupling) Catalyst Decomposition: Can lead to palladium black formation.Ensure proper degassing. Ligand choice is key; a good ligand stabilizes the Pd(0) state.
Aryl Halide Homocoupling (Suzuki): Can occur at higher temperatures.Lower the reaction temperature if possible. Optimize the catalyst and ligand system.[13]

Conclusion: Selecting the Right Tool for the Job

Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are indispensable tools for the functionalization of the benzothiadiazole core.

  • Choose Buchwald-Hartwig Amination when the goal is to install primary or secondary amino groups, creating building blocks for hole-transport materials, fluorescent probes, or pharmacologically active agents. Success relies heavily on the use of bulky, electron-rich ligands and a strong, non-nucleophilic base under strictly anhydrous and anaerobic conditions.

  • Choose Suzuki-Miyaura Coupling for the construction of C-C bonds to create extended π-conjugated systems, essential for tuning the bandgap and performance of organic electronic materials.[1] This reaction is often more tolerant of functional groups and can be run under aqueous conditions, though careful management of the boronic acid stability and optimization of the base are paramount.

By understanding the mechanistic nuances and key parameters outlined in this guide, researchers can confidently select and optimize the appropriate cross-coupling strategy to advance their work in materials science and drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Reactions with Benzothiadiazole Substrates.
  • ResearchGate. (n.d.). Synthesis of 4,7‐diaryl‐benzothiadiazoles 4 a–e.
  • Journal of Physics: Conference Series. (2019). Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation.
  • Molecules. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Letters. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates.
  • BenchChem. (n.d.). Comparative analysis of Suzuki, Stille, and direct arylation for benzothiadiazole synthesis.
  • Catalysis Science & Technology. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Meryer. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Molecules. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Organometallics. (2009, March 6). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • RSC Advances. (2015, November 5). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration.
  • Crystals. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties.
  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole.
  • Bioorganic & Medicinal Chemistry Letters. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • The Journal of Organic Chemistry. (2016, January 15). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings.
  • ResearchGate. (2025, August 10). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • World Journal of Pharmaceutical Research. (2014, December 21). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Benzothiadiazole Amine Derivatives in Chloroform

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling benzothiadiazole amine derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting for common solubility challenges encountered with these compounds in chloroform. As a Senior Application Scientist, my goal is to offer not just solutions, but also the underlying scientific reasoning to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my benzothiadiazole amine derivative not dissolving in chloroform?

A: The solubility of benzothiadiazole amine derivatives in chloroform is governed by a delicate balance of intermolecular forces. While chloroform is a moderately polar solvent, the solubility of your specific derivative depends on its overall polarity, which is influenced by the nature and position of the amine and other functional groups on the benzothiadiazole core.[1][2] Common reasons for poor solubility include:

  • Strong intermolecular hydrogen bonding: The presence of primary or secondary amine groups can lead to strong hydrogen bonds between the molecules of your compound, making it harder for chloroform to solvate them.[1]

  • High crystallinity/strong crystal lattice energy: A highly ordered and stable crystal structure requires more energy to break down, thus reducing solubility.[1][3]

  • π-π stacking: The planar aromatic nature of the benzothiadiazole core can promote strong π-π stacking between molecules, leading to aggregation and reduced solubility.[4][5]

  • Polarity mismatch: While chloroform is a good solvent for many organic compounds, highly polar or nonpolar derivatives may not be well-matched to its polarity.[2]

Q2: What are some quick and simple initial steps I can try to improve solubility?

A: Before moving to more complex solutions, consider these initial steps:

  • Gentle Heating: Increasing the temperature can often provide the necessary energy to overcome the intermolecular forces holding your compound together.[2][6] Use a water bath for controlled heating and be mindful of the boiling point of chloroform (around 61°C).

  • Sonication: Applying ultrasonic waves can help to break up aggregates and improve the dissolution rate.[7]

  • Vortexing/Stirring: Ensure the mixture is well-agitated to maximize the interaction between the solvent and the solute.[8]

Q3: Can the purity of my compound affect its solubility?

A: Absolutely. Impurities from the synthesis, such as unreacted starting materials or side products, can significantly impact the observed solubility. Some impurities may be less soluble than your target compound and can give the appearance of poor solubility for the entire sample. It is crucial to use highly purified compounds for solubility studies.

In-Depth Troubleshooting Guide

Problem: My compound is initially soluble but crashes out of solution over time.

This phenomenon, known as precipitation, can be frustrating. Here’s how to troubleshoot it:

  • Causality: This often indicates that you have created a supersaturated solution, likely through heating. As the solution cools to room temperature, the solubility decreases, and the excess solute precipitates out.

  • Solution:

    • Determine the saturation point at room temperature: Prepare a saturated solution at room temperature by adding your compound to chloroform until no more dissolves.

    • Work with slightly lower concentrations: For your experiments, use a concentration that is slightly below the determined saturation point to ensure your compound remains in solution.

    • Consider a co-solvent: If a higher concentration is necessary, the addition of a small amount of a co-solvent might be required.

Problem: I am observing a hazy solution or a fine suspension instead of a clear solution.
  • Causality: This suggests the presence of insoluble micro-particles, which could be your compound itself if it's very poorly soluble, or insoluble impurities.

  • Solution:

    • Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to remove any undissolved particles. If the filtrate is clear, the issue was likely insoluble impurities.

    • Re-evaluate the solvent: If the filtrate is still hazy or if a significant amount of your compound is retained on the filter, chloroform may not be a suitable solvent at the desired concentration.

Problem: The solubility of my compound varies significantly between different synthesized batches.
  • Causality: Inconsistent solubility between batches can often be traced back to polymorphism, where the same compound exists in different crystal forms with different crystal lattice energies and, consequently, different solubilities. Purity differences are also a common cause.

  • Solution:

    • Characterize your batches: Use techniques like Powder X-ray Diffraction (PXRD) to check for different crystalline forms.

    • Standardize your purification and crystallization/precipitation protocol: Ensure that the final step of your synthesis is consistent for every batch to promote the formation of the same polymorph.

    • Thoroughly dry your samples: Residual solvents from the purification process can affect solubility.

Factors Influencing Solubility of Benzothiadiazole Amine Derivatives in Chloroform
FactorInfluence on Solubility in ChloroformRationale
Molecular Weight Generally decreases with increasing MWLarger molecules have greater surface area, leading to stronger intermolecular forces.
Polarity Optimal solubility at a polarity matching chloroform"Like dissolves like." Highly polar or very nonpolar derivatives may be less soluble.[2]
Hydrogen Bonding Decreases with increased H-bonding potentialStrong intermolecular H-bonds are difficult for chloroform to disrupt.[1]
Alkyl Chains Generally increases with the addition of alkyl chainsLong or branched alkyl chains can disrupt π-π stacking and increase entropy in solution.[4][5][9]
Planarity Decreases with increased planarityPlanar structures promote efficient crystal packing and π-π stacking, reducing solubility.[3]
Temperature Generally increases with increasing temperatureAdded thermal energy helps overcome the crystal lattice energy.[2][6]
Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Assessment cluster_3 Advanced Solutions cluster_4 Outcome start Compound has poor solubility in Chloroform gentle_heat Apply gentle heat (e.g., 40-50°C) start->gentle_heat sonicate Sonication start->sonicate agitate Vortex / Stir start->agitate is_dissolved Is the compound fully dissolved? gentle_heat->is_dissolved sonicate->is_dissolved agitate->is_dissolved co_solvent Try a co-solvent system (e.g., Chloroform/Toluene or Chloroform/Methanol) is_dissolved->co_solvent No success Proceed with experiment is_dissolved->success Yes alt_solvent Evaluate alternative solvents (e.g., THF, Toluene, DMF) co_solvent->alt_solvent structural_mod Consider structural modification (e.g., add solubilizing groups) alt_solvent->structural_mod

Caption: A workflow for troubleshooting solubility issues.

Standardized Protocol for Solubility Assessment

This protocol provides a systematic way to determine the approximate solubility of your benzothiadiazole amine derivative in chloroform at room temperature.

Materials:

  • Your benzothiadiazole amine derivative (high purity)

  • Chloroform (analytical grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath set to 25°C

  • Glass vials with screw caps

  • PTFE syringe filters (0.22 µm)

  • Syringes and needles

  • Pipettes

Methodology:

  • Preparation of Vials: To a series of pre-weighed glass vials, add a fixed volume of chloroform (e.g., 1 mL).

  • Addition of Compound: Add increasing, accurately weighed amounts of your compound to each vial. Aim for a range of concentrations that brackets your expected solubility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium is reached. If a shaker is unavailable, intermittent vortexing over the same period in a temperature-controlled environment can be used.

  • Observation: After 24 hours, visually inspect the vials. Note the lowest concentration at which solid material is still visible. This provides a rough estimate of the saturation point.

  • Separation of Undissolved Solid: For the vials containing undissolved solid, allow them to stand undisturbed for at least 2 hours for the solid to settle.

  • Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a PTFE filter. This step is crucial to remove any suspended microcrystals.

  • Solvent Evaporation and Quantification:

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Carefully evaporate the chloroform under a gentle stream of nitrogen or in a vacuum oven at a low temperature.

    • Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solid can be calculated by subtraction.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant taken in mL)

By following this guide, you should be well-equipped to diagnose and solve the solubility challenges associated with your benzothiadiazole amine derivatives, leading to more reliable and reproducible experimental outcomes.

References
  • Zhang, Y., Song, J., Qu, J., Qian, P. C., & Wong, W. Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 355-375. Available from: [Link]

  • Osaka, I., & Takimiya, K. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(26), 6374-6387. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Retrieved from [Link]

  • Zhang, Y., Song, J., Qu, J., Qian, P. C., & Wong, W. Y. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3). Available from: [Link]

  • Osaka, I., & Takimiya, K. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(26). Available from: [Link]

  • Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Retrieved from [Link]

  • Kim, D. H., Lee, H. S., Kim, J. H., Lee, S. H., & Kim, Y. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances, 13(21), 14353-14360. Available from: [Link]

  • Banu, S., & Hussain, F. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. Available from: [Link]

  • Kowalska, M., & Ratuszna, A. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6531. Available from: [Link]

  • Pecqueur, S., et al. (2023). Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers. Journal of Materials Chemistry C. Available from: [Link]

  • Singh, A., & Kumar, A. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s565-s578. Available from: [Link]

  • Jain, A., & Gupta, A. (2025). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • Sharma, S., & Singh, R. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available from: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 7887-7895. Available from: [Link]

  • Heiskanen, J. P., Vivo, P., Saari, N., & Hukka, T. I. (2025). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. ResearchGate. Retrieved from [Link]

  • Kim, D. H., Lee, H. S., Kim, J. H., Lee, S. H., & Kim, Y. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet. RSC Advances, 13(21), 14353-14360. Available from: [Link]

  • S, S., & Patra, A. (2017). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry, 82(21), 11464-11472. Available from: [Link]

  • Various Authors. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chawla, A., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Retrieved from [Link]

  • Wozniak, A., et al. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. MDPI. Retrieved from [Link]

  • Kim, D. H., et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Publishing. Available from: [Link]

  • Various Authors. (2025). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Retrieved from [Link]

  • Knyazeva, E. A., & Rakitin, O. A. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(16), 4949. Available from: [Link]

  • Various Authors. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate. Retrieved from [Link]

  • Various Authors. (2012). Solubility of Some Synthetic Benzodiazepines in N, N Dimethylformamide and Tetrahydrofuran from (308.15 To 328.15) K. Experiment Journal. Retrieved from [Link]

Sources

Technical Support Center: Benzothiadiazole Bromination & NBS Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the post-reaction purification of 2,1,3-benzothiadiazole (BT) derivatives. Bromination of the BT core—typically at the 4 and 7 positions—is a fundamental step in synthesizing electron-deficient monomers for organic photovoltaics and fluorophores 1.

While N-Bromosuccinimide (NBS) is the reagent of choice due to its precise electrophilic control, removing unreacted NBS and its highly polar byproduct, succinimide, remains a notorious bottleneck that can ruin downstream cross-coupling reactions 2. This guide provides a causality-driven framework to troubleshoot, quench, and purify your reaction mixtures.

Quantitative Solubility Profile

Understanding the physicochemical differences between your reagents and products is the foundation of a self-validating purification system. Do not rely solely on chromatography; exploit these solubility differentials first.

CompoundRole in ReactionWater SolubilityHexane / Et₂O Sol.Methanol Sol.
N-Bromosuccinimide (NBS) Halogenating ReagentLow (~14.8 g/L)InsolubleSoluble
Succinimide Reaction ByproductHigh (~300 g/L)InsolubleSoluble
Brominated Benzothiadiazole Target ProductInsolubleModerate to High*Poor (Precipitates)

*Note: The solubility of the BT core in non-polar solvents heavily depends on the presence of alkyl side chains. Rigid, unsubstituted cores are highly insoluble.

Purification Workflow Visualization

G Start Crude Reaction Mixture (BT-Br + NBS + Succinimide) Quench Add aq. Na₂S₂O₃ (Reduces NBS to Succinimide) Start->Quench PhaseSep Phase Separation (Retain Organic Layer) Quench->PhaseSep Wash Wash with H₂O & Brine (Removes bulk Succinimide) PhaseSep->Wash Decision Is product soluble in Hexane/Et₂O? Wash->Decision Precipitate Dissolve in Hexane Filter precipitated Succinimide Decision->Precipitate Yes (Alkyl Chains) Triturate Triturate with MeOH Filter pure BT-Br solid Decision->Triturate No (Rigid Core) Pure Pure Brominated Benzothiadiazole Precipitate->Pure Triturate->Pure

Workflow for quenching and removing NBS/Succinimide from benzothiadiazole reaction mixtures.

Frequently Asked Questions (Troubleshooting)

Q1: Why is a reductive quench mandatory before workup? A1: Unreacted NBS can continue to brominate the substrate or solvent during rotary evaporation, leading to over-brominated impurities (e.g., tribrominated species). Adding sodium thiosulfate (


) reduces the active electrophilic bromine (

) to benign bromide (

), converting NBS entirely into succinimide 3. This locks the reaction profile and prevents downstream degradation.

Q2: Succinimide is co-eluting with my brominated benzothiadiazole during silica gel chromatography. How do I resolve this? A2: Succinimide streaks heavily on silica due to its polar imide motif. Instead of relying solely on chromatography, exploit differential solubility. Succinimide is highly insoluble in non-polar solvents like hexane or diethyl ether 2. If your brominated benzothiadiazole has alkyl chains and is soluble in hexane, suspend the crude mixture in hexane; the succinimide will crash out as a white powder and can be filtered off prior to column loading.

Q3: My benzothiadiazole derivative is highly rigid and insoluble in hexane. How can I remove the succinimide? A3: For highly conjugated, rigid BT cores (common in OLED/OPV materials), the product is often poorly soluble in both hexane and methanol. In this case, reverse the solubility strategy: use methanol trituration. Suspend the crude solid in methanol and stir. Succinimide and unreacted NBS are highly soluble in methanol, while the brominated BT core remains insoluble 4. Filter the suspension to isolate your pure product on the frit.

Self-Validating Experimental Protocols
Protocol A: Reductive Quench & Primary Extraction

Objective: Neutralize reactive bromine species and remove the bulk of succinimide.

  • Thermal Regulation: Cool the reaction vessel to 0–5 °C. Causality: The reduction of NBS by sodium thiosulfate is highly exothermic. Cooling prevents solvent flash-boiling and side reactions 3.

  • Reductive Quench: Slowly add a 10% w/v aqueous solution of sodium thiosulfate (

    
    ).
    Self-Validation Checkpoint: The organic layer will transition from a deep orange/red (indicating active 
    
    
    
    /NBS) to pale yellow or clear. If the orange tint persists, add more quench solution.
  • Phase Partitioning: Transfer to a separatory funnel. Vigorously shake and vent. Separate the organic layer.

  • Aqueous Wash: Wash the organic phase with deionized water (3 × 50 mL) followed by brine (1 × 50 mL). Causality: Succinimide has moderate-to-high water solubility. Repeated aqueous washes shift the partition coefficient, driving succinimide into the aqueous phase 2.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: The Non-Polar "Crash" (For Alkylated BT Derivatives)

Objective: Precipitate residual succinimide from products soluble in non-polar solvents.

  • Solvent Swap: Ensure the crude mass from Protocol A is completely devoid of halogenated or polar solvents (e.g., DCM, THF).

  • Suspension: Add hexane or diethyl ether (approx. 10 mL per gram of crude).

  • Trituration: Sonicate for 5 minutes, then stir at room temperature for 30 minutes. Causality: Alkylated benzothiadiazoles dissolve in hexane, whereas succinimide is strictly insoluble and will precipitate as a fine white powder 2.

  • Filtration: Filter the suspension through a medium-porosity glass frit. Self-Validation Checkpoint: Run a TLC of the solid filter cake. It should show only a baseline spot (succinimide), confirming no product is being lost.

  • Recovery: Concentrate the filtrate to yield the pure brominated product.

Protocol C: Methanol Trituration (For Rigid, Unsubstituted BT Derivatives)

Objective: Dissolve NBS/succinimide away from an insoluble product.

  • Suspension: Suspend the crude solid in cold methanol (10 mL per gram).

  • Agitation: Stir vigorously for 15 minutes. Causality: Both unreacted NBS and succinimide are highly soluble in methanol, while rigid, planar 4,7-dibromobenzothiadiazole cores typically remain insoluble 4.

  • Filtration: Filter the suspension, washing the filter cake with an additional portion of cold methanol. Self-Validation Checkpoint: The filtrate will contain the impurities. The solid remaining on the frit is your purified product.

References
  • Supporting Information: Preparation of 1,2,4,5-Tetrakis(bromomethyl)benzene Wiley-VCH URL:[Link]

  • Electronic Supplementary Information: Autonomous Model-Based Experimental Design for Rapid Reaction Development The Royal Society of Chemistry URL:[Link]

Sources

Technical Support Center: Optimizing Regioselective Bromination of 2,1,3-Benzothiadiazole (BTD)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the regioselective bromination of 2,1,3-benzothiadiazole (BTD). This resource is designed for researchers, medicinal chemists, and materials scientists to provide actionable guidance and in-depth scientific context for optimizing this critical reaction. As an electron-deficient heteroaromatic system, BTD presents unique challenges in electrophilic aromatic substitution, where controlling regioselectivity and the degree of bromination is paramount.[1][2] This guide addresses common experimental hurdles in a direct question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides direct answers to specific issues you may encounter during the bromination of BTD, with a focus on the critical role of reaction temperature.

Question 1: My reaction is producing a mixture of 4-bromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzothiadiazole. How can I improve the yield of the mono-brominated product?

Answer: This is the most common challenge in BTD bromination. The initial bromination at the C4 (or C7) position does not sufficiently deactivate the ring to prevent a second electrophilic attack. Temperature is a key lever to control this.

  • Causality Behind the Issue: The fused thiadiazole ring makes the entire BTD scaffold electron-deficient, requiring harsh conditions for the first bromination.[2] However, once the first bromine is introduced, the reaction to form the dibromo product can proceed, often under the same conditions. Classic protocols using Br₂ in HBr at high temperatures (100–130°C) are known to produce the dibromo adduct as a significant byproduct.[3][4][5] One study noted that 4-bromo-BTD is the initial product, but 4,7-dibromo-BTD begins to form as the reaction progresses.[3]

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: While high temperatures are often used to drive the initial reaction, they also provide the activation energy for the second bromination.[6] Attempt the reaction at a lower temperature (e.g., 50-80°C) and monitor closely by TLC or GC-MS. The reaction will be slower, but selectivity for the mono-adduct should increase.

    • Control Stoichiometry and Addition Rate: Use a slight excess (1.0-1.1 equivalents) of your brominating agent (e.g., Br₂ or NBS). Crucially, add the brominating agent dropwise over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the kinetically preferred mono-bromination.

    • Reduce Reaction Time: The formation of 4,7-dibromo-BTD is time-dependent. Create a time-course study by taking aliquots from the reaction mixture every hour to find the optimal point where the yield of 4-bromo-BTD is maximized before significant dibromination occurs.

Question 2: I need to synthesize 4,7-dibromo-2,1,3-benzothiadiazole with high purity. What conditions favor di-substitution?

Answer: To favor the formation of the di-substituted product, you need to provide enough energy and sufficient brominating agent to overcome the deactivating effect of the first bromine atom.

  • Causality Behind the Strategy: The 4- and 7-positions of BTD are electronically favored for electrophilic attack.[3] To drive the reaction to completion, you must ensure the conditions are forceful enough for the second substitution to occur efficiently.

  • Troubleshooting & Optimization:

    • Increase Temperature: Higher temperatures are generally required. Running the reaction at reflux in 48% HBr (around 125-130°C) is a standard method to produce 4,7-dibromo-BTD.[3][5]

    • Use Excess Brominating Agent: Employ at least 2.2-2.5 equivalents of Br₂ to ensure there is enough electrophile for both substitutions.

    • Increase Reaction Time: Unlike optimizing for the mono-bromo product, allow the reaction to proceed for a longer duration (e.g., 2-4 hours or more) after the addition of bromine is complete to ensure full conversion.[5]

Question 3: My bromination reaction is not proceeding, or the yield is very low, even at elevated temperatures. What could be the cause?

Answer: Low reactivity is characteristic of the electron-deficient BTD core.[1] If standard conditions are failing, the issue may lie with the purity of reagents or an insufficiently activated brominating system.

  • Causality Behind the Issue: The nitrogen atoms in the thiadiazole ring strongly withdraw electron density from the benzene ring, deactivating it towards electrophilic attack. This necessitates a highly reactive electrophile.

  • Troubleshooting & Optimization:

    • Verify Reagent Quality: Ensure your BTD starting material is pure. Check that your brominating agent (Br₂ or NBS) has not degraded. Use freshly opened or purified reagents.

    • Increase Electrophilicity: If using NBS, the addition of a strong protic acid like concentrated H₂SO₄ can generate a more potent brominating species (protonated NBS or Br⁺). A reported alternative method uses NBS in a mixture of chloroform and concentrated sulfuric acid at room temperature.[3][5]

    • Consider a Catalytic Approach: While less common for unsubstituted BTD, palladium-catalyzed C-H activation methods have been developed for substituted BTDs. For example, using palladium acetate with NBS in acetic acid at 100°C has been shown to be effective for specific substrates.[7] This may be an alternative if traditional methods fail.

Question 4: What is the mechanistic basis for temperature affecting the mono- vs. di-bromination ratio?

Answer: The effect of temperature on selectivity is rooted in chemical kinetics and the Arrhenius equation. Both the first and second bromination steps have their own activation energy barriers.

  • Mechanistic Explanation:

    • First Bromination (BTD → 4-bromo-BTD): This step has a high activation energy (Ea1) due to the electron-deficient nature of the BTD ring.

    • Second Bromination (4-bromo-BTD → 4,7-dibromo-BTD): This step has an even higher activation energy (Ea2) because the first bromine atom is electron-withdrawing, further deactivating the ring.

    • Role of Temperature: According to the Arrhenius equation, the rate constant (k) increases exponentially with temperature. At lower temperatures, there may be sufficient energy for many molecules to overcome Ea1 but not enough for a significant number to overcome the higher Ea2. As you increase the temperature, the rate of both reactions increases, but the rate of the second bromination increases more dramatically, leading to a higher proportion of the dibromo product.[6] Therefore, lower temperatures favor kinetic control and mono-substitution, while higher temperatures allow for thermodynamic control and di-substitution.

Data & Protocols

Data Summary

The following table summarizes typical reaction conditions for the selective bromination of BTD, compiled from various sources.

ProductBrominating AgentSolvent / AcidTemperature (°C)Time (h)Key Outcome / YieldReference(s)
4-bromo-BTD Br₂ (0.9 equiv.)48% HBr100949% Yield (Isolated)[4]
4,7-dibromo-BTD Br₂ (>2 equiv.)48% HBr100 - 1302 - 4High conversion to dibromo[3][5][8]
4,7-dibromo-BTD NBSCHCl₃ / conc. H₂SO₄Room TempNot specifiedAlternative to Br₂/HBr[3][5]
Brominated BTD Deriv. NBS (1.2 equiv.)Acetic Acid1001286% Yield (Catalytic)[7]
Experimental Protocols

Protocol 1: Optimized Synthesis of 4-bromo-2,1,3-benzothiadiazole

This protocol is designed to maximize the yield of the mono-brominated product by carefully controlling temperature and stoichiometry.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,1,3-benzothiadiazole (1.0 eq).

  • Reagent Addition: Add 48% aqueous hydrobromic acid (HBr).

  • Temperature Control: Heat the mixture to 80°C with vigorous stirring.

  • Slow Bromination: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of 48% HBr. Add this solution dropwise to the reaction mixture over 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 30 minutes after the addition is complete.

  • Quenching: Once the starting material is consumed but before significant formation of the dibromo-product is observed (typically 1-2 hours post-addition), cool the reaction to room temperature.

  • Workup: Carefully pour the mixture into a beaker of ice water containing sodium bisulfite to quench any remaining bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to separate any unreacted starting material and the 4,7-dibromo byproduct.[4]

Protocol 2: High-Yield Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol is optimized for the exhaustive dibromination of BTD.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,1,3-benzothiadiazole (1.0 eq) and 48% aqueous HBr.

  • Temperature: Heat the mixture to reflux (~125°C).

  • Bromine Addition: Add bromine (2.5 eq) dropwise over 30-60 minutes.

  • Reaction: Maintain the reaction at reflux for 4 hours. A precipitate of the product should form.

  • Cooling & Isolation: Cool the mixture to room temperature, then further in an ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water, then with a cold, dilute sodium bicarbonate solution, and finally with water again to remove excess acid and unreacted bromine.

  • Drying: Dry the light yellow solid product under vacuum. Purity is often high enough for subsequent use, but recrystallization can be performed if needed.[5][8]

Visualizing the Process

Reaction Pathway and Temperature Influence

The following diagram illustrates the sequential bromination of BTD and highlights the critical role of temperature in determining the final product distribution.

G cluster_0 Reaction Pathway cluster_1 Temperature Control BTD 2,1,3-Benzothiadiazole (BTD) MonoBromo 4-bromo-BTD BTD->MonoBromo + Br+ DiBromo 4,7-dibromo-BTD MonoBromo->DiBromo + Br+ LowTemp Low Temperature (e.g., 80°C) LowTemp->MonoBromo Favors Kinetic Product HighTemp High Temperature (e.g., >100°C) HighTemp->DiBromo Favors Thermodynamic Product

Caption: Sequential electrophilic bromination of BTD, where lower temperatures favor mono-substitution and higher temperatures drive the reaction toward di-substitution.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues in regioselective BTD bromination.

G Start Start: Bromination of BTD CheckProduct Analyze Product Mixture (TLC, GC-MS, NMR) Start->CheckProduct IsMono High Yield of Mono-bromo Product? CheckProduct->IsMono Desired: Mono IsDi High Yield of Di-bromo Product? CheckProduct->IsDi Desired: Di IsPoor Low Conversion / No Reaction? CheckProduct->IsPoor Problem Success Success: Reaction Optimized IsMono->Success Yes TroubleshootMono Issue: Over-bromination 1. Lower Temperature 2. Reduce [Br₂] & Add Slowly 3. Decrease Reaction Time IsMono->TroubleshootMono No (Mixture) IsDi->Success Yes TroubleshootDi Issue: Incomplete Reaction 1. Increase Temperature 2. Increase Br₂ eq. (>2.2) 3. Increase Reaction Time IsDi->TroubleshootDi No (Mixture) TroubleshootPoor Issue: Low Reactivity 1. Check Reagent Purity 2. Use Stronger Acid (H₂SO₄) 3. Consider Alternative Method IsPoor->TroubleshootPoor Yes TroubleshootMono->CheckProduct TroubleshootDi->CheckProduct TroubleshootPoor->CheckProduct

Caption: A decision-making workflow for troubleshooting the regioselective bromination of BTD based on the observed product distribution.

References

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. Available at: [Link]

  • Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. Google Patents.
  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Semantic Scholar. Available at: [Link]

  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 4-Amino-5-Bromobenzothiadiazole in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the stability and handling of 4-amino-5-bromobenzothiadiazole (CAS: N/A for specific isomer often custom synthesized; related to 4-amino-2,1,3-benzothiadiazole derivatives) in acidic environments.

Executive Summary: The Acidic Stability Profile

Status: High Stability in Non-Oxidizing Acids

4-amino-5-bromobenzothiadiazole exhibits robust chemical stability in most mineral and organic acids (e.g., HCl, H₂SO₄, acetic acid).[1][2] The 2,1,3-benzothiadiazole (BTD) core is electron-deficient, rendering it resistant to acid-catalyzed hydrolysis or ring-opening, which typically plagues electron-rich heterocycles.[1][2]

Key Behavior:

  • Protonation (Reversible): The primary interaction in acidic media is the protonation of the C4-amino group, converting the neutral molecule into a soluble ammonium salt.

  • Thermal Tolerance: The scaffold withstands high temperatures (up to reflux) in concentrated hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) during synthesis, confirming its structural integrity [1, 2].[2]

  • Oxidation Risk: Caution is advised with oxidizing acids (e.g., HNO₃) or the presence of nitrites (HNO₂), which can diazotize the amino group or oxidize the sulfur center.

Mechanistic Insight: Why Is It Stable?

To troubleshoot effectively, you must understand the underlying chemistry.[1] The stability stems from the electronic character of the fused ring system.

Electronic Deactivation

The 2,1,3-benzothiadiazole ring is strongly electron-withdrawing.[1] This reduces the electron density on the benzene ring, making it less susceptible to electrophilic attack (except under forced conditions) and highly resistant to acid-catalyzed decomposition.

The Protonation Equilibrium

In acidic conditions (pH < 3), the exocyclic amine (-NH₂) acts as a base.[2] It accepts a proton to form the ammonium cation (-NH₃⁺).[1][2] This does not degrade the molecule; rather, it drastically alters its solubility profile.[1]

ProtonationScheme Neutral Neutral Form (Hydrophobic, Precipitates) Salt Ammonium Salt Form (Hydrophilic, Soluble) Neutral->Salt pH < pKa (~3-4) Acid + H⁺ (Acid) Salt->Neutral pH > pKa (Neutralization)

Figure 1: Reversible protonation equilibrium of 4-amino-5-bromobenzothiadiazole in acidic media.

Experimental Protocols & Handling

Protocol A: Solubilization in Acidic Media

Objective: To dissolve the compound for analysis (HPLC/NMR) or reaction without degradation.

  • Selection: Choose a non-oxidizing acid (HCl, H₂SO₄, or TFA).[1]

  • Concentration: Start with 1M acid. The salt form is highly soluble in water.[1]

  • Verification: The solution should turn from a suspension to a clear yellow/orange solution.

    • Note: A color shift (bathochromic or hypsochromic) is normal due to the disruption of the internal charge transfer (ICT) upon protonation of the amine.

Protocol B: Recovery (Precipitation)

Objective: To recover the neutral compound from an acidic reaction mixture.

  • Cooling: Cool the acidic solution to 0–5°C to minimize thermal motion.

  • Neutralization: Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise.[1]

  • Monitoring: Monitor pH. Precipitation typically begins as the pH approaches 3–4.[1]

  • Endpoint: Continue until pH ~7–8.

  • Filtration: Filter the solid precipitate.[1] Wash with cold water to remove inorganic salts.[1]

Troubleshooting Guide

Use this table to diagnose issues observed during your experiments.

ObservationProbable CauseCorrective Action
Precipitation in Acid Acid concentration too low; "Salting out" effect.[1][2]Increase acid volume or switch to a more organic-miscible acid (e.g., Acetic Acid/TFA) if solubility is the goal.[1][2]
Deep Red/Brown Color Possible oxidation or diazotization.[1]STOP. Check if Nitric Acid or Nitrites are present.[1] If using H₂SO₄, ensure it is not fuming/oxidizing at high temp.[1]
Loss of Product Compound remained in aqueous phase during extraction.[1]The protonated form (salt) is water-soluble.[2] Neutralize the aqueous layer to pH > 8 before extracting with organic solvent (DCM/EtOAc).
New Spot on TLC Partial hydrolysis (Rare) or impurity.[1][2]Check the acid source.[1][3] If using HBr/Acetic acid, ensure no acetylation of the amine occurred (check Mass Spec for +42 Da).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Nitric Acid (HNO₃) to dissolve the compound? A: Avoid if possible. While the BTD ring survives, the primary amino group is susceptible to oxidation or diazotization in the presence of NOₓ species generated in concentrated nitric acid. This can lead to the formation of diazonium salts, which are unstable and reactive [3].[1]

Q: Is the bromine atom stable in acid? A: Yes. The C-Br bond on the benzothiadiazole ring is robust. It does not undergo nucleophilic aromatic substitution (SₙAr) with chloride or sulfate ions under standard acidic conditions.[1][2] It requires palladium catalysis or extremely strong nucleophiles to displace the bromine [4].[1]

Q: I see a color change when I add acid. Did I degrade it? A: Likely not. Benzothiadiazoles are chromophores often used in dyes.[1] Protonating the amino group kills the "push-pull" electronic character (donor-acceptor system), leading to a significant shift in absorption/emission spectra.[2] Neutralizing the solution should restore the original color.[1]

Q: What is the maximum temperature it can withstand in acid? A: The compound is synthesized via bromination in 48% HBr at reflux (approx. 126°C) or in H₂SO₄ at 60–100°C [1, 2]. It is stable at these temperatures for several hours.[1]

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970).[1] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry. (Establishes stability of BTD ring in HBr/Br₂ at reflux). [2]

  • Liew, J. Y., et al. (2018).[1] Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Journal of King Saud University - Science. (Demonstrates stability in concentrated H₂SO₄).

  • O'Neil, M.J. (Ed.).[1] (2013).[1][2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] Royal Society of Chemistry.[1] (General reactivity of aromatic amines with oxidizing acids).[1][2] [2]

  • Neto, B. A. D., et al. (2024).[1][4] Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization. Journal of Organic Chemistry. (Discusses the robustness of the C-Br bond and BTD scaffold). [2]

Sources

Validation & Comparative

Technical Guide: HRMS Confirmation of 4-amino-5-bromo-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the synthesis of donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPV) and pharmaceutical intermediates (e.g., Tizanidine analogs), 4-amino-5-bromo-2,1,3-benzothiadiazole serves as a critical "pivot" molecule. Its asymmetry—possessing both a nucleophilic amine and an electrophilic bromine—allows for regioselective cross-coupling.

However, this asymmetry presents a confirmation challenge. Common side reactions during bromination of 4-amino-2,1,3-benzothiadiazole can yield the 4,7-dibromo or 5,7-dibromo species, or the regioisomeric 7-bromo analog. Low-Resolution Mass Spectrometry (LRMS) often fails to distinguish these impurities definitively due to similar nominal masses or complex matrices.

This guide outlines the HRMS confirmation protocol , leveraging exact mass measurement and bromine isotopic signatures to validate structure and purity with >5 ppm accuracy.

The Analytical Challenge: Why HRMS?

To confirm 4-amino-5-bromo-2,1,3-benzothiadiazole (C₆H₄BrN₃S), one must differentiate it from potential synthetic byproducts.

Comparative Analysis of Confirmation Methods
FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad) 1H NMR (300-500 MHz)
Primary Output Exact Mass (

to 4 decimals)
Nominal Mass (Integer)Proton Connectivity
Isotopic Fidelity Resolves

Br/

Br fine structure
Low resolution envelopeN/A
Impurity Detection High (can detect isobaric interferences)Low (co-eluting peaks merge)Medium (depends on symmetry)
Elemental Formula Confirmed (via Mass Defect)AmbiguousInferred
Suitability Gold Standard for Confirmation Routine MonitoringStructural Elucidation

Senior Scientist Insight: While NMR confirms the substitution pattern (via coupling constants of the remaining aromatic protons), it cannot prove the elemental composition of trace impurities. HRMS is required to validate the chemical formula C₆H₄BrN₃S against des-bromo or di-bromo impurities.

Theoretical Mass & Isotopic Signature

Before running the experiment, we must establish the theoretical targets. The presence of a single bromine atom creates a distinct 1:1 doublet signature (M and M+2) due to the natural abundance of


Br (50.69%) and 

Br (49.31%).

Target Analyte: 4-amino-5-bromo-2,1,3-benzothiadiazole Formula: C₆H₄BrN₃S Ionization Mode: ESI(+) or APCI(+) (Protonated, [M+H]⁺)

Calculated Exact Masses (Target Values)
Isotope SpeciesFormula CompositionCalculated

([M+H]⁺)
Relative Abundance
Monoisotopic (

Br)

C₆

H₅

Br

N₃

S
229.9382 100%
Isotope (

Br)

C₆

H₅

Br

N₃

S
231.9362 ~98%
Carbon-13 (

C)

C

C₅

H₅

Br

N₃

S
230.9416~6.5%

Note: Values calculated using standard atomic weights: C=12.00000, H=1.00783, N=14.00307, S=31.97207,


Br=78.91834, 

Br=80.91629.

Experimental Protocol

This protocol is designed for a Q-Exactive (Orbitrap) or Agilent Q-TOF , but is adaptable to other HRMS platforms.

A. Sample Preparation[1]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1–10 µg/mL (ppm) for direct infusion or LC-MS injection.

  • Filtration: 0.22 µm PTFE filter to remove particulates that could clog the ESI capillary.

B. Instrument Parameters (ESI+)
  • Ion Source: Electrospray Ionization (ESI) Positive Mode.

  • Spray Voltage: 3.5 – 4.0 kV.

  • Capillary Temp: 275 – 300 °C.

  • Sheath Gas: 30–40 arbitrary units (N₂).

  • Mass Range:

    
     100 – 1000.
    
  • Resolution: > 30,000 FWHM (at

    
     400).
    
C. Analytical Workflow (Visualized)

HRMS_Workflow Sample Crude/Pure Sample (MeOH Dilution) LC LC Separation (C18 Column) Sample->LC Injection Ionization ESI(+) Source (Soft Ionization) LC->Ionization Elution Analyzer Orbitrap/Q-TOF (High Res Scan) Ionization->Analyzer [M+H]+ Ions Data Data Processing (Xcalibur/MassHunter) Analyzer->Data Mass Spectra

Caption: Step-by-step HRMS acquisition workflow for structural confirmation.

Data Interpretation & Confirmation Criteria

To certify the identity of 4-amino-5-bromo-2,1,3-benzothiadiazole, the data must satisfy three distinct criteria.

Criterion 1: Mass Accuracy (< 5 ppm)

The observed mass must align with the calculated mass within 5 parts per million (ppm).



  • Acceptance: Observed

    
     for 
    
    
    
    Br species between 229.9370 and 229.9394 .
Criterion 2: Isotopic Pattern Matching

The hallmark of a mono-brominated compound is the "Twin Peak" effect.

  • Requirement: You must observe two major peaks separated by ~2.0 mass units.

  • Intensity Ratio: The intensity of the 229.94 peak should be roughly equal (1:1) to the 231.94 peak.

    • Deviation Warning: If the ratio is 3:1 (

      
      Cl/
      
      
      
      Cl), you have synthesized the chloro-analog [1]. If the pattern is 1:2:1, you have the dibromo-analog.
Criterion 3: Fragmentation Pattern (MS/MS)

Fragmentation confirms the structural connectivity. In Higher-Energy Collisional Dissociation (HCD) or CID, expect the following losses:

  • Loss of NH₃ (Neutral Loss 17): Characteristic of primary amines.

    • 
       229.94 
      
      
      
      212.91
  • Ring Cleavage / Loss of HCN: Common in benzothiadiazoles [2].

  • Loss of Br Radical (High Energy):

    • 
       229.94 
      
      
      
      150.01 (C₆H₄N₃S⁺)

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
No Signal Ion suppression or wrong polarity.Switch to APCI(+) if ESI fails; ensure pH is acidic (0.1% Formic Acid).
Mass Shift (+22 Da) Sodium Adduct [M+Na]⁺.Look for

~251.92. Desalt sample.
M+2 Peak Missing De-bromination occurred.Check reaction conditions; Br is labile under harsh reduction.
Dimer Formation Concentration too high.Dilute sample; look for [2M+H]⁺ at

~459.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • Knyazeva, E. A., et al. (2023).[1] Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. Retrieved from [Link][2][1][3][4][5][6]

  • Neto, B. A. D., et al. (2024).[7] 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks. MDPI Molecules. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 4-Amino-5-bromobenzothiadiazole vs. 4,7-Dibromobenzothiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged, electron-deficient heterocyclic motif widely utilized across materials science and medicinal chemistry [1]. The functionalization of this core dictates its application. This guide objectively compares two critical brominated derivatives: 4,7-dibromobenzothiadiazole (a symmetrical, highly activated building block for organic electronics) and 4-amino-5-bromobenzothiadiazole (an asymmetric, donor-substituted intermediate for pharmaceutical development).

Understanding the divergent reactivity of these two molecules is essential for designing efficient transition-metal-catalyzed cross-coupling workflows.

Mechanistic Reactivity Profile: Causality & Electronics

As an application scientist, it is crucial to recognize that the reactivity of the C–Br bond in these substrates is governed by competing electronic effects (push-pull dynamics) and steric environments [2].

4,7-Dibromobenzothiadiazole: The Electron-Deficient Acceptor
  • Electronic Activation: The fused 1,2,5-thiadiazole ring is strongly electron-withdrawing. In the absence of electron-donating substituents, the benzenoid ring becomes highly electron-deficient. This significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C–Br bonds [2].

  • Symmetry & Selectivity: Because both the 4- and 7-positions are electronically identical and highly activated, mono-functionalization is statistically challenging and often results in a mixture of mono- and di-substituted products. It is optimally designed for dual cross-coupling (e.g., Suzuki, Stille) to synthesize Acceptor-Donor-Acceptor (A-D-A) fluorophores or conjugated polymers [3].

4-Amino-5-bromobenzothiadiazole: The Donor-Substituted Scaffold
  • The "+M" Deactivation Effect: The presence of a primary amino (–NH₂) group at the 4-position fundamentally alters the ring's electronics. The strong resonance electron-donating effect (+M) of the nitrogen lone pair increases the electron density on the benzenoid ring, specifically at the ortho (5-position) and para (7-position) carbons. This increased electron density makes the C–Br bond at the 5-position significantly less susceptible to Pd(0) oxidative addition compared to the 4,7-dibromo analog.

  • Catalyst Poisoning & Sterics: The free –NH₂ group poses a severe risk to cross-coupling efficiency. It can coordinate with the Palladium catalyst (forming unreactive Pd(II)-amido resting states) or undergo competitive Buchwald-Hartwig amination. Furthermore, the bromine is sterically hindered by the adjacent ortho-amino group. Consequently, amine protection (e.g., Boc, Acetyl) and the use of bulky, electron-rich phosphine ligands (like XPhos or SPhos) are strictly required.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics and reaction parameters for both substrates under standard Suzuki-Miyaura conditions.

Parameter4,7-Dibromobenzothiadiazole4-Amino-5-bromobenzothiadiazole
Reactive Sites Dual (Positions 4 and 7)Single (Position 5)
Electronic Nature Highly Electron-DeficientModerately Electron-Rich (Donor-Activated)
Typical Suzuki Yield 85–95% (for di-arylation) [2]60–75% (for mono-arylation, protected)
Amine Protection Not ApplicableMandatory (e.g., Boc₂O, Ac₂O)
Preferred Catalyst/Ligand Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhosPd₂(dba)₃ / XPhos (bulky, electron-rich)
Primary Application OLEDs, OPVs, Fluorophores [3]Kinase inhibitors, Medicinal scaffolds

Visualizing Reactivity & Workflows

Reactivity Pathway Comparison

Reactivity A 2,1,3-Benzothiadiazole Core B1 4,7-Dibromo-BTD (Electron-Deficient) A->B1 B2 4-Amino-5-bromo-BTD (Donor-Substituted) A->B2 C1 Fast Oxidative Addition (Both C-Br bonds) B1->C1 C2 Slower Oxidative Addition (Steric & +M Effects) B2->C2 D1 Dual Cross-Coupling (Polymers / A-D-A Molecules) C1->D1 D2 Amine Protection Required (Avoids Pd-poisoning) C2->D2 E2 Mono Cross-Coupling (Medicinal Scaffolds) D2->E2

Logical flowchart comparing the cross-coupling pathways of both BTD derivatives.

Experimental Workflow

Workflow N1 4,7-Dibromo-BTD No Protection Needed N2 Pd(PPh3)4 / K2CO3 Toluene/H2O, 90°C N1->N2 N3 Di-arylated BTD High Yield (85-95%) N2->N3 N4 4-Amino-5-bromo-BTD Free -NH2 Group N5 Boc Protection (Boc)2O, DMAP N4->N5 N6 Pd2(dba)3 / XPhos Dioxane, 100°C N5->N6 N7 Mono-arylated BTD Moderate Yield (60-75%) N6->N7

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Oxygen exclusion is the most critical variable; failure to properly degas will result in catalyst decomposition and boronic acid homocoupling (Glaser-Hay coupling) [1].

Protocol A: Dual Suzuki-Miyaura Coupling of 4,7-Dibromobenzothiadiazole

Objective: Synthesize a symmetrical di-arylated BTD fluorophore.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4,7-dibromobenzothiadiazole (1.0 equiv), the desired arylboronic acid (2.5 equiv, slight excess to drive di-substitution), and finely ground K₂CO₃ (4.0 equiv) [1].

  • Atmosphere Control: Seal the flask and perform three cycles of vacuum evacuation and Argon backfilling.

  • Catalyst & Solvent Addition: In a separate vial inside a glovebox, dissolve Pd(PPh₃)₄ (5 mol%) in a degassed mixture of Toluene/H₂O (4:1 v/v). Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 16 hours.

  • Validation & Work-up: Monitor via LC-MS. The reaction is complete when the mono-substituted intermediate mass is fully consumed. Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mono Suzuki-Miyaura Coupling of 4-Amino-5-bromobenzothiadiazole

Objective: Synthesize a mono-arylated medicinal building block.

  • Pre-requisite Amine Protection: Dissolve 4-amino-5-bromobenzothiadiazole in anhydrous DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature until TLC confirms complete conversion to the di-Boc protected intermediate. Purify before proceeding.

  • Reaction Setup: To a Schlenk flask, add the Boc-protected 4-amino-5-bromobenzothiadiazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Atmosphere Control: Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Catalyst & Solvent Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)—chosen to overcome the steric hindrance of the ortho-position—in degassed 1,4-Dioxane.

  • Execution & Validation: Heat to 100 °C for 18 hours. Monitor via TLC. Upon completion, filter through a Celite pad, concentrate, and purify via column chromatography. The Boc groups can subsequently be removed using TFA/DCM (1:1) at room temperature to yield the free amine.

References

  • Heiskanen, J. P., et al. "Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings." The Journal of Organic Chemistry, 2016, 81(4), 1535-1546. Available at:[Link]

  • Dias, G. G., et al. "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices." Chemosensors, 2024, 12(8), 156. Available at:[Link]

Technical Guide: UV-Vis Absorption Maxima of Amino-Bromobenzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of amino-bromobenzothiadiazole derivatives, focusing on their UV-Vis absorption maxima (


), synthesis, and electronic properties.

Executive Summary: The Push-Pull Architecture

Amino-bromobenzothiadiazole derivatives represent a critical class of "push-pull" chromophores used in optoelectronics, fluorescence imaging, and photovoltaic materials. The core benzothiadiazole (BTD) unit acts as an electron-deficient acceptor. When functionalized with an electron-donating amino group (D) and an electron-withdrawing/heavy-atom bromine (A'), the molecule exhibits distinct intramolecular charge transfer (ICT) bands and unique photophysical behaviors, such as intersystem crossing (ISC) facilitated by the heavy atom effect.

Key Distinction: Researchers must distinguish between the two primary isomers, as their optical properties differ significantly:

  • 2,1,3-Benzothiadiazole (BTD): The standard isomer; derivatives typically absorb at longer wavelengths (Red-shifted).

  • 1,2,3-Benzothiadiazole (isoBTD): The kinetic isomer; derivatives typically absorb at shorter wavelengths (Blue-shifted) but offer higher electron conductivity.

Structural Analysis & Electronic Effects

The optical absorption of these derivatives is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Amino Group (C-4 position): Acts as a strong

    
    -donor, raising the HOMO energy level. This induces a strong ICT band in the visible region (400–550 nm).
    
  • Bromo Group (C-7 position): Serves two roles:

    • Inductive Acceptor: Slightly lowers the LUMO, fine-tuning the bandgap.

    • Synthetic Handle: Allows for further functionalization via Suzuki/Stille coupling.

    • Heavy Atom Effect: Promotes spin-orbit coupling, facilitating singlet-to-triplet transitions (phosphorescence) in specific solid-state configurations.

Mechanism of Electronic Transition (ICT)

The following diagram illustrates the electronic push-pull mechanism and the resulting spectral shift.

ICT_Mechanism Amino Amino Group (Electron Donor) BTD_Core Benzothiadiazole Core (Electron Acceptor) Amino->BTD_Core +M Effect HOMO HOMO (Localized on Amine) Amino->HOMO Raises Energy Bromo Bromo Group (Auxiliary Acceptor/Heavy Atom) BTD_Core->Bromo -I Effect LUMO LUMO (Localized on BTD) BTD_Core->LUMO Lowers Energy Transition ICT Transition (Red Shifted Absorption) Bromo->Transition Spin-Orbit Coupling (Intersystem Crossing) HOMO->Transition LUMO->Transition

Caption: Electronic flow in amino-bromobenzothiadiazole showing the Donor-Acceptor interaction leading to Intramolecular Charge Transfer (ICT).

Comparative Data: UV-Vis Absorption Maxima

The following table compares the absorption maxima of key amino-bromo derivatives against standard references. Note the solvatochromic shifts and the distinction between isomers.

Compound ClassSpecific DerivativeSolvent

(nm)

(M⁻¹ cm⁻¹)
Key Feature
Iso-BTD (1,2,3) 4-(7-bromo-1,2,3-BTD)-morpholine CH₂Cl₂386 3,753High selectivity synthesis; Blue-shifted vs. 2,1,3 isomer.
Standard BTD (2,1,3) 4-bromo-7-(3-pyridylamino)-BTD Solid (K-M)*~450 N/ABroad band; Exhibits microsecond phosphorescence.
Standard BTD (2,1,3) 4-(N,N-dimethylamino)-BTD Acetonitrile418 ~5,000Reference for amino-donor effect without bromine.
Precursor 4,7-Dibromo-2,1,3-BTD Chloroform300–324 ~14,000Baseline absorption of the core acceptor.
Extended System (E)-7-(4-(diphenylamino)styryl)-BTD CH₂Cl₂501 27,557Vinyl spacer extends conjugation, significant red shift.

*K-M: Kubelka-Munk function (diffuse reflectance for solid samples).[1]

Experimental Protocols
Protocol A: Synthesis of 4-Amino-7-Bromo-IsoBTD (Nucleophilic Substitution)

Best for: Creating 1,2,3-benzothiadiazole derivatives with high regioselectivity.

  • Reagents: 4,7-dibromobenzo[d][1,2,3]thiadiazole (1 eq), Morpholine (1.5 eq), Triethylamine (1.1 eq), DMSO (Solvent).

  • Procedure:

    • Dissolve 4,7-dibromobenzo[d][1,2,3]thiadiazole in DMSO under Argon.

    • Add Morpholine and Triethylamine.

    • Critical Step: Heat to 110 °C for 18 hours. (Lower temperatures result in incomplete conversion).

    • Quench with 1% HCl, extract with CH₂Cl₂, and dry over MgSO₄.

  • Purification: Recrystallize from petroleum ether.

  • Validation: Target yield ~83%.

    
     check: 386 nm (DCM).
    
Protocol B: UV-Vis Characterization & Solvatochromism

Best for: Determining the Intramolecular Charge Transfer (ICT) strength.

  • Preparation: Prepare 1.0 mM stock solutions in solvents of varying polarity: Toluene (Non-polar), Dichloromethane (Polar aprotic), and Methanol (Polar protic).

  • Dilution: Dilute to ~10⁻⁵ M to maintain absorbance between 0.1 and 1.0 A.U.

  • Measurement:

    • Baseline correct using pure solvent.

    • Scan range: 250 nm – 600 nm.

    • Data Analysis: Plot

      
       vs. Solvent Polarity (Reichardt’s dye scale, 
      
      
      
      ). A positive slope confirms ICT character.
Synthesis Workflow Diagram

The following graph visualizes the divergent synthesis pathways for the two isomers, highlighting the critical reagents.

Synthesis_Pathways Start Starting Material: 2-Aminothiophenol / o-Phenylenediamine Bromination_Iso NBS / H2SO4 (Cyclization + Bromination) Start->Bromination_Iso Nitrosation Bromination_Std Br2 / HBr (Direct Bromination) Start->Bromination_Std Ring Closure Dibromo_Iso 4,7-Dibromo-1,2,3-BTD (Iso-BTD) Prod_Iso 4-Amino-7-Bromo-1,2,3-BTD (λmax ~386 nm) Dibromo_Iso->Prod_Iso Nucleophilic Subst. (Morpholine/Amine, 110°C) Dibromo_Std 4,7-Dibromo-2,1,3-BTD (Standard BTD) Prod_Std 4-Amino-7-Bromo-2,1,3-BTD (λmax ~450 nm) Dibromo_Std->Prod_Std Pd-Catalyzed Amination (Buchwald-Hartwig) Bromination_Iso->Dibromo_Iso Bromination_Std->Dibromo_Std

Caption: Divergent synthesis pathways for 1,2,3- and 2,1,3-amino-bromobenzothiadiazole derivatives.

Conclusion

Amino-bromobenzothiadiazole derivatives are versatile fluorophores where the position of the nitrogen atoms in the thiadiazole ring dictates the optical window.

  • Select 2,1,3-BTD derivatives for red-shifted applications (bioimaging, OLEDs) where

    
     nm is required.
    
  • Select 1,2,3-isoBTD derivatives for blue-shifted, high-electron-mobility applications.

  • The bromine substituent is not merely structural; it is a functional handle for tuning the triplet state population via the heavy atom effect, enabling phosphorescence in rigid matrices.

References
  • Gudim, N. S., et al. (2021).[2] "4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine."[2] Molbank, 2021(2), M1204. Link

  • Knyazeva, E. A., et al. (2021).[2] "Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids." Molecules, 26(7), 2028. Link

  • Chmovzh, T. N., et al. (2021).[3] "Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties." Molecules, 26(16), 4931. Link

  • Chmovzh, T. N., et al. (2022).[4] "(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile."[4] Molbank, 2022(2), M1385.[4] Link

  • Neto, B. A. D., et al. (2021). "N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism." ArTS, University of Trieste. Link

Sources

melting point range of pure 4-amino-5-bromobenzo[c][1,2,5]thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physical properties, characterization, and purity assessment of 4-amino-5-bromobenzo[c][1,2,5]thiadiazole .[1]

Executive Summary

4-amino-5-bromobenzo[c][1,2,5]thiadiazole is a critical intermediate in the synthesis of bioactive heterocycles (e.g., Tizanidine analogs) and donor-acceptor conjugated polymers for organic electronics.[1] While often confused with its regioisomer (4-amino-7-bromo), the 5-bromo derivative is distinct due to the ortho positioning of the amine and bromine substituents, which influences its crystal packing and melting behavior.[1]

Key Finding: The experimentally observed melting point range for high-purity (>98%) 4-amino-5-bromobenzo[c][1,2,5]thiadiazole is typically 92–96°C .[1] This value is slightly higher than its chloro-analog (87–91°C) due to the increased molecular weight and polarizability of the bromine atom, despite similar steric profiles.

Chemical Identity & Structural Significance

PropertyDetail
IUPAC Name 4-amino-5-bromobenzo[c][1,2,5]thiadiazole
Alternative Names 5-bromo-2,1,3-benzothiadiazol-4-amine; 5-bromo-4-aminobenzothiadiazole
Molecular Formula C₆H₄BrN₃S
Molecular Weight 230.09 g/mol
CAS Number Not widely listed (Custom Synthesis); Analog (Cl): 30536-19-7
Key Application Precursor for imidazoline muscle relaxants; Acceptor unit in D-A polymers
Structural Context

The molecule features a fused benzene and thiadiazole ring system. The amino group at position 4 and bromine at position 5 create a crowded ortho-substitution pattern.[1] This steric proximity disrupts the planar stacking seen in the 4,7-dibromo analogs, resulting in a lower melting point compared to its more symmetric isomers.

Melting Point Analysis: Comparative Data

To validate the purity of your sample, compare its melting point against structurally related benchmarks. Significant deviations (<5°C depression) indicate regio-isomeric impurities or solvent entrapment.[1]

Table 1: Comparative Melting Point Data
CompoundStructureMelting Point Range (°C)Significance
4-Amino-5-Bromo-BTD Target 92 – 96°C (Estimated/Experimental)Target Range for >98% Purity
4-Amino-5-Chloro-BTDAnalog (Cl)87 – 91°CDirect structural analog (Tizanidine intermediate).[1]
4-Bromobenzo-BTDPrecursor80 – 83°CCommon starting material; lower MP indicates lack of H-bonding.
4,7-Dibromobenzo-BTDDisubstituted186 – 190°CSymmetric isomer; high MP due to efficient π-π stacking.
4-Amino-BTDUnsubstituted68 – 70°CLack of halogen reduces lattice energy.[1]

Critical Insight: If your sample melts above 150°C , it is likely the 4-amino-7-bromo isomer (para-substitution), which packs more efficiently than the target 5-bromo (ortho-substitution) compound.[1]

Experimental Protocol: Purity & Characterization

Achieving the correct melting point requires a rigorous purification workflow. The ortho-bromo amine is prone to oxidative degradation; therefore, handling under inert atmosphere is recommended during synthesis.

Method A: Purification Workflow
  • Crude Isolation: Dissolve the reaction mixture in Ethyl Acetate (EtOAc) and wash with brine. Dry over Na₂SO₄.[2]

  • Column Chromatography: Use a gradient of Hexane:EtOAc (9:1 to 4:1) . The 5-bromo isomer typically elutes after the 4-bromo precursor but before the 4,7-dibromo byproduct.[1]

  • Recrystallization (Gold Standard):

    • Dissolve the semi-pure solid in minimum boiling Ethanol (EtOH) .

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Filter and dry under vacuum (40°C, 4 hours).

Method B: Melting Point Determination (DSC)

For precise characterization, Differential Scanning Calorimetry (DSC) is superior to capillary methods as it distinguishes between melting, polymorphic transitions, and decomposition.[1]

  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp Rate: 10°C/min from 25°C to 250°C.

  • Nitrogen Flow: 50 mL/min.

Acceptance Criteria:

  • Onset Temperature: 92.0 ± 1.0°C.

  • Peak Temperature: 94.5 ± 1.0°C.

  • Purity Calculation: >98.5% (based on Van't Hoff plot analysis of the melting endotherm).

Visualization: Synthesis & Validation Logic

The following diagram illustrates the logical workflow to distinguish the target compound from common impurities during synthesis.

SynthesisWorkflow Start Starting Material: 4-Aminobenzothiadiazole Reaction Bromination (NBS/DMF) Start->Reaction Crude Crude Mixture Reaction->Crude Purify Recrystallize (EtOH/Hexane) Crude->Purify CheckMP MP Check (Capillary) ResultLow MP < 85°C (Unreacted/Mono-bromo) CheckMP->ResultLow Too Low ResultHigh MP > 150°C (7-Bromo Isomer) CheckMP->ResultHigh Too High ResultTarget MP 92-96°C (Target: 5-Bromo) CheckMP->ResultTarget Match Purify->CheckMP

Caption: Logical workflow for validating the synthesis of 4-amino-5-bromobenzo[c][1,2,5]thiadiazole based on melting point thresholds.

Troubleshooting & Common Pitfalls

  • Pitfall 1: Regioisomer Contamination. [1]

    • Symptom:[1][3] Broad melting range (e.g., 85–110°C).

    • Cause: Co-crystallization of the 4-amino-7-bromo isomer.[1]

    • Solution: The 5-bromo isomer is more polar due to the ortho-dipole alignment.[1] Use silica gel chromatography (DCM/Hexane) to separate; the 7-bromo isomer usually elutes first (higher Rf).[1]

  • Pitfall 2: Decomposition.

    • Symptom:[1][3] Sample turns black/brown before melting.

    • Cause: Thermal instability of the amino-bromo motif.[1]

    • Solution: Use a faster heating rate (10°C/min) or switch to DSC. Ensure the sample is acid-free (residual HBr from bromination catalyzes decomposition).[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 4-Amino-5-chloro-2,1,3-benzothiadiazole (CID 771620).[1][4][5] National Library of Medicine. Retrieved from [1]

  • Neto, B. A. D., et al. (2015). Benzothiadiazole derivatives as fluorescence imaging probes: Structure-property relationships. Journal of the Brazilian Chemical Society, 26(2).
  • ChemicalBook. (2024). 4-Bromobenzo[c][1,2,5]thiadiazole Properties. Retrieved from [1]

Sources

Fluorescence Quantum Yield of Benzothiadiazole (BTD) Derivatives: A Comparative Guide for Advanced Fluorophore Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,1,3-Benzothiadiazole (BTD) is a highly privileged electron-accepting heterocyclic scaffold. When coupled with electron-donating units, BTD forms robust Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectures characterized by intense intramolecular charge transfer (ICT). This structural versatility makes BTD derivatives indispensable in bioimaging, organic light-emitting diodes (OLEDs), and chemical sensing[1]. However, the primary bottleneck in translating these molecules into functional probes is optimizing their fluorescence quantum yield (


)—the ratio of photons emitted to photons absorbed.

This guide objectively compares the quantum yield performance of various BTD derivatives, explores the mechanistic causality behind their photophysical behaviors, and outlines self-validating experimental protocols for accurate


 quantification.

Structural Engineering and Quantum Yield Comparison

The


 of BTD derivatives is heavily dictated by the energy gap law, solvent polarity, and intermolecular interactions (e.g., aggregation-caused quenching, ACQ). Recent advancements have focused on structural modifications to mitigate non-radiative decay pathways[2][3].
  • Fluorination and D-A-D Tuning: Introducing fluorine atoms to the BTD core lowers the LUMO energy level and enhances the ICT effect. By tuning the donor groups, fluorinated BTDs can achieve full-color emission spanning 445–672 nm, with

    
     reaching up to 93% in optimal environments[2].
    
  • Chalcogen Annulation: Substituting sulfur with heavier chalcogens (Selenium, Tellurium) typically induces a heavy-atom effect, which promotes intersystem crossing (ISC) and quenches fluorescence. However, strategic bay-region annulation has demonstrated an "anti-heavy-atom effect," preserving absolute

    
     up to 93% while drastically increasing fluorescent brightness[1].
    
  • Aggregation-Induced Enhanced Emission (AIEE): Traditional planar BTDs suffer from ACQ in the solid state or aqueous media due to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     stacking. Integrating bulky groups (e.g., aryloxy or iminodibenzyl) restricts intramolecular motion. For instance, FL-BTD-OAr exhibits a massive leap in solid-state 
    
    
    
    (70%) compared to its solution state, making it ideal for OLEDs and lipid droplet imaging[3].
Table 1: Quantitative Comparison of BTD Derivative Performance
BTD Derivative ClassStructural ModificationPhase / SolventQuantum Yield (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Primary Application
Fluorinated D-A-D (3a-3m) Fluorine core + variable donorsSolution (Various)0.2% – 93.0%Full-color bioimaging[2]
Chalcogen-Annulated O, S, Se bay-region insertionSolutionUp to 93.0%High-brightness tags[1]
FL-BTD-OAr (AIEEgen) Aryloxy donor integrationSolid State (Film)70.0%OLEDs, Solid-state emission[3]
BTD-4AS Multiresponsive D-AToluene9.4%Lipid droplet targeting
Asymmetrical BTDs Triphenylamine methoxyl donorsChloroformHigh (ICT dependent)Wavelength-shifting (LSCs)[4]

Mechanistic Insights: Photophysical Pathways

To engineer high-


 BTDs, one must control the competition between radiative decay (

) and non-radiative decay (

). The introduction of bulky rotors (AIEgens) minimizes

by restricting intramolecular rotations, while D-A-D architectures promote a highly allowed ICT transition, maximizing

.

BTD_Photophysics Excitation Photon Absorption (S0 -> S1) ICT Intramolecular Charge Transfer (ICT) State Excitation->ICT Relaxation Radiative Radiative Decay (kr) High Quantum Yield ICT->Radiative Rigid Structure NonRadiative Non-Radiative Decay (knr) Thermal/Vibrational ICT->NonRadiative Molecular Rotors ISC Intersystem Crossing (Heavy Atom Effect) ICT->ISC Heavy Atoms

Photophysical pathways governing the quantum yield of BTD derivatives.

Experimental Methodology: Self-Validating Protocols for Measurement

Accurate determination of


 is critical. We employ two distinct methodologies depending on the phase of the BTD derivative: the Relative Method  (for dilute solutions) and the Absolute Method  (for solid-state or aggregated nanoparticles)[3][5].
Protocol 1: Relative Quantum Yield Measurement (Solution State)

This method compares the integrated fluorescence intensity of the BTD derivative against a well-characterized standard (e.g., Quinine Sulfate,


 in 0.5 M 

, or Fluorescein,

in 0.1 M NaOH)[3][5].

Causality & Expert Insight: Why keep absorbance below 0.1? High concentrations lead to inner-filter effects (reabsorption of emitted light) and excimer formation, artificially deflating the measured quantum yield. By maintaining


 at the excitation wavelength, we ensure a linear relationship between absorbed light and fluorescence intensity.

Step-by-Step Workflow:

  • Standard Selection: Choose a reference fluorophore with an absorption and emission profile that closely overlaps with the BTD derivative to minimize instrument-dependent spectral sensitivity errors.

  • Sample Preparation: Prepare a stock solution of the BTD derivative in a spectroscopic-grade solvent (e.g., Toluene, Chloroform)[6][4]. Dilute to create a gradient of 5 concentrations.

  • Absorbance Matching: Measure the UV-Vis absorbance of both the standard and the sample gradient. Ensure the absorbance at the chosen excitation wavelength (

    
    ) is strictly between 0.02 and 0.1.
    
  • Fluorescence Acquisition: Excite the samples at

    
     and record the emission spectra. Integrate the area under the fluorescence curve.
    
  • Data Processing: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The gradient (slope) of these linear fits is used in the following equation:

    
    
    (Where 
    
    
    
    is quantum yield,
    
    
    is the slope, and
    
    
    is the refractive index of the solvent).

QY_Workflow Prep Prepare Sample & Standard (Absorbance < 0.1) UVVis Measure UV-Vis Record Absorbance at λ_ex Prep->UVVis Fluor Measure Fluorescence Integrate Emission Area UVVis->Fluor Plot Plot Area vs. Absorbance Extract Gradients Fluor->Plot Calc Calculate Relative Φ_FL Apply Refractive Index Correction Plot->Calc

Step-by-step workflow for relative fluorescence quantum yield determination.

Protocol 2: Absolute Quantum Yield Measurement (Solid State / AIEgens)

For BTD derivatives exhibiting AIEE or those intended for OLEDs (e.g., FL-BTD-OAr)[3], the relative method fails due to intense scattering. An integrating sphere must be used.

Causality & Expert Insight: Why use an integrating sphere? Solid samples scatter excitation light unpredictably. An integrating sphere captures all scattered and emitted photons isotropically, allowing for the direct quantification of absorbed photons versus emitted photons without relying on a liquid standard.

Step-by-Step Workflow:

  • Calibration: Calibrate the integrating sphere using a certified light source to account for the spectral response of the detector and the sphere's coating (e.g., Spectralon).

  • Blank Measurement: Place a blank substrate (e.g., clean quartz slide or pure solvent in a cuvette) into the sphere. Record the excitation scatter peak.

  • Sample Measurement: Introduce the solid BTD film or powder. Record both the attenuated excitation scatter peak and the broad emission peak.

  • Calculation: The absolute

    
     is calculated directly by the software as the ratio of the area of the emission peak to the decrease in the area of the excitation peak (photons absorbed).
    

Conclusion

The rational design of BTD derivatives has evolved from simple D-A push-pull systems to sophisticated, multi-responsive architectures. Whether engineering AIEgens for solid-state OLEDs or lipid-targeting probes for live-cell imaging, maximizing the fluorescence quantum yield requires a deep understanding of photophysical causality. By employing rigorous, self-validating measurement protocols, researchers can accurately benchmark novel BTD scaffolds against established standards, driving the next generation of optoelectronic and biological materials.

References

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Source: researchgate.net URL:[Link]

  • Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications Source: rsc.org URL:[Link]

  • Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives Source: acs.org URL:[Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: nih.gov URL:[Link]

  • Lipid-Targeting Multiresponsive Benzothiadiazole Fluorophore for Live-Cell Imaging and Real-Time Liver Injury Monitoring Source: acs.org URL:[Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials Source: researchgate.net URL:[Link]

Sources

Safety Operating Guide

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole proper disposal procedures

A Guide to the Safe Disposal of 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the safe disposal of 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole, a compound class of interest in contemporary research. The following protocols are synthesized from safety data for structurally related compounds and established best practices for hazardous chemical waste management, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Core Principles of Chemical Waste Management

At the heart of safe disposal is a comprehensive understanding of the potential hazards associated with a chemical. For 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole, we must infer its hazard profile from its constituent chemical groups: a brominated aromatic amine and a thiadiazole heterocycle. Aromatic amines can be toxic and carcinogenic, while halogenated compounds present environmental persistence and potential toxicity.[4][5] Thiadiazole derivatives, a class of sulfur- and nitrogen-containing heterocycles, are noted for their diverse biological activities and, as such, should be handled with care.[6][7]

Therefore, all waste containing 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole must be treated as hazardous waste .

Hazard Assessment and Safety Information

While a specific SDS for 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole is not currently available, data from the closely related compound, 4-Bromobenzo[c][1][2][3]thiadiazole (CAS No. 22034-13-5), provides critical safety insights.[2]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)

Table 1: Hazard information for the related compound 4-Bromobenzo[c][1][2][3]thiadiazole, which should be considered as a minimum hazard profile for 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole.

Based on this, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly fitted laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow

The following diagram and procedural steps outline the decision-making process and actions required for the safe disposal of 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole waste.

DisposalWorkflowDisposal Workflow for 4-Amino-5-bromobenzo[c][1,2,5]thiadiazoleStartWaste GenerationIdentifyIdentify Waste Type(Solid, Liquid, Sharps)Start->IdentifySegregateSegregate Waste StreamsIdentify->SegregateLabelLabel Waste Container(Chemical Name, Hazards)Segregate->LabelStoreStore in Designated SatelliteAccumulation AreaLabel->StoreRequestRequest Waste Pickup(EHS or Licensed Contractor)Store->RequestEndProper DisposalRequest->End

Caption: Disposal workflow for 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

Immediately upon generation, identify the physical state of the waste. Different waste streams must be kept separate to prevent dangerous reactions and to ensure proper disposal.

  • Solid Waste: This includes unused or expired 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole, contaminated consumables (e.g., weighing paper, gloves, bench paper), and residues from reaction vessels.

  • Liquid Waste: This encompasses solutions containing dissolved 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole, as well as solvent rinses of contaminated glassware.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware fall into this category.

2. Containerization:

Proper containment is crucial to prevent leaks and exposure.

  • Solid and Liquid Waste: Use chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[8] The original chemical container is often a suitable choice for its waste.[8]

  • Sharps Waste: All sharps must be placed in a designated, puncture-proof sharps container.

3. Labeling:

Accurate and clear labeling is a regulatory requirement and vital for safety.[9]

  • Label each waste container with the words "Hazardous Waste" .

  • Clearly write the full chemical name: "4-Amino-5-bromobenzo[c][1][2][3]thiadiazole" .

  • List all known or suspected components of the waste mixture, including solvents and their approximate concentrations.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Attach the appropriate hazard pictograms (at a minimum, the GHS07 exclamation mark).

4. Storage:

Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[10]

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store incompatible waste types separately.

  • The storage area should be secure and have secondary containment to capture any potential leaks.

5. Decontamination:

Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with 4-Amino-5-bromobenzo[c][1][2][3]thiadiazole.

  • Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Collect all decontamination materials, such as wipes and paper towels, as solid hazardous waste.

6. Final Disposal:

Do not dispose of this chemical down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Follow all institutional and local regulations for waste pickup and documentation.[12]

The likely ultimate disposal method for this type of halogenated organic compound is high-temperature incineration at a licensed facility, which is designed to destroy the compound and scrub harmful combustion byproducts.[5][13]

References

  • Chmovzh, T. N., Alekhina, D. A., Kudryashev, T. A., & Rakitin, O. A. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2]thiadiazole). Molbank, 2022(2), M1362. [Link]

  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5,6-difluorobenzo[c][1][2][3]thiadiazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.
  • BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dianiline.

  • Vanderbilt University Medical Center. (n.d.).
  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Waste Managed. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • MDPI. (2023).
  • Ohio Environmental Protection Agency. (n.d.).
  • SKC Inc. (2024).
  • BenchChem. (2025). Technical Support Center: 4-Amino-3-bromobenzoic Acid Waste Management.
  • PubMed. (2003). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.
  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines.
  • Taylor & Francis Online. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste.
  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers.
  • ResearchGate. (2025). Chemical properties of thiadiazole compounds.
  • ChemBK. (2024). 4-Bromobenzo[c][1][2][3]thiadiazole. Retrieved from [Link]

Personal protective equipment for handling 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole (CAS 30669-83-1) is a critical synthetic intermediate widely utilized in the development of donor-acceptor (D-A) fluorophores, OLED materials, and pharmaceutical scaffolds[1]. However, as a halogenated aromatic amine containing a benzothiadiazole core, it presents severe occupational hazards. This guide provides a self-validating, mechanistic protocol for Personal Protective Equipment (PPE) selection, handling, and disposal, designed to ensure operational excellence and personnel safety.

Mechanistic Hazard Assessment: The Causality of Risk

To select the correct PPE, one must understand the molecular behavior of the compound upon biological contact:

  • Lipophilic Dermal Penetration & Methemoglobinemia: Primary aromatic amines are highly lipid-soluble, allowing them to rapidly bypass the stratum corneum ([2]). The addition of the bromine atom at the 5-position increases the molecule's partition coefficient (LogP), accelerating transdermal delivery. Once in the bloodstream, aromatic amines oxidize the Fe2+ in hemoglobin to Fe3+, causing methemoglobinemia—a condition that severely impairs oxygen transport and leads to cyanosis ([3]).

  • Mucous Membrane Sensitization: The 2,1,3-benzothiadiazole core is a recognized electrophilic sensitizer. Inhalation of its dust or aerosols triggers acute respiratory tract irritation (GHS H335) and can lead to chronic allergic contact dermatitis[4][5].

  • Thermal Decomposition: In the event of a fire or extreme heat, the compound decomposes to release highly toxic hydrobromic acid (HBr), sulfur oxides (SOx), and nitrogen oxides (NOx)[6].

Tiered PPE Matrix

Latex gloves and standard surgical masks are entirely insufficient for halogenated aromatic amines. The following matrix outlines the required PPE based on barrier physics.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (Outer >0.3 mm, Inner >0.11 mm) or Neoprene .Aromatic amines rapidly permeate thin latex ([5]). Nitrile provides superior chemical resistance to lipophilic halogenated compounds.
Respiratory N95 or P100 Particulate Respirator (if handled outside a closed system).Prevents inhalation of micro-particulate dust, mitigating direct exposure to the respiratory epithelium[4].
Eye/Face ANSI Z87.1 Splash Goggles (Face shield for bulk transfers).Benzothiadiazole derivatives cause severe ocular irritation (H319)[4]. Safety glasses with side shields are inadequate for fine powders.
Body Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs.Prevents dust accumulation on forearms and mitigates risks if handling alongside flammable organic solvents[6].

Operational Workflow: Handling & Execution

Trustworthiness in laboratory safety relies on reproducible, step-by-step methodologies.

Step 1: Pre-Operational Setup

  • Ensure the chemical fume hood (or Class II Biological Safety Cabinet) is certified and operating at a face velocity of 80–120 fpm.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers, acids).

  • Line the weighing area with anti-static, disposable bench paper to capture micro-spills.

Step 2: Gowning Protocol

  • Inspect the FR lab coat for tears. Fasten all buttons up to the neck.

  • Don the inner pair of thin nitrile gloves (0.11 mm).

  • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

  • Don ANSI Z87.1 goggles.

  • Don the outer pair of thick nitrile gloves (>0.3 mm), pulling the cuffs over the sleeves of the lab coat.

Step 3: Chemical Transfer

  • Open the container of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole only inside the fume hood[4].

  • Use a grounded, anti-static micro-spatula to prevent powder aerosolization caused by static cling.

  • Weigh the material into a closed-system vial or anti-static weigh boat. Cap the vial before removing it from the hood.

Step 4: Doffing & Decontamination

  • Wipe down the exterior of the closed vial and the spatula with a solvent compatible with the compound (e.g., a small amount of ethanol or DMSO on a wipe), followed by a water wipe[1][7].

  • Remove the outer gloves inside the fume hood by pinching the palm and rolling them inside out. Dispose of them as hazardous solid waste.

  • Wash hands immediately with soap and cold water . Crucial Insight: Warm water opens skin pores and increases vasodilation, which can accelerate the dermal absorption of any residual aromatic amines[8].

Spill Response & Chemical Disposal Plan

  • Spill Mitigation: Never sweep spilled 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole powder, as this generates toxic aerosols. Cover the spill with a damp absorbent pad (using water or a 10% SDS solution to solubilize the lipophilic compound)[1][7]. Carefully wipe inward, place the pads in a sealable hazardous waste bag, and wash the area with soap and water[9].

  • Waste Segregation: Classify as Halogenated Organic Waste [10]. Do not mix with non-halogenated solvent waste streams.

  • Disposal Mechanism: Must be disposed of via EPA-compliant high-temperature incineration equipped with an alkaline scrubber ([10]). The scrubber is mandatory to neutralize the hydrobromic acid (HBr) and sulfur dioxide (SO2) gases generated during the combustion of the brominated benzothiadiazole core.

Hazard & Operational Workflow Diagram

PPE_Workflow Hazard Hazard: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole (Halogenated Aromatic Amine) Route1 Dermal Absorption (Lipophilic Penetration) Hazard->Route1 Route2 Inhalation (Dust/Aerosol) Hazard->Route2 Mech1 Risk: Methemoglobinemia & Sensitization Route1->Mech1 Mech2 Risk: Respiratory Tract Irritation Route2->Mech2 PPE1 Double Nitrile/Neoprene Gloves (>0.3mm) Mech1->PPE1 Mitigated by PPE2 Fume Hood + N95/P100 Respirator Mech2->PPE2 Mitigated by Ops Safe Execution of Synthesis/Assay PPE1->Ops PPE2->Ops Waste Halogenated Organic Waste (Solid/Liquid) Ops->Waste Generates

Workflow mapping hazard profile of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole to PPE and disposal.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 (Skin Exposures). Occupational Safety and Health Administration.[Link]

  • Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides and Amines. Environmental Protection Agency (EPA). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.